Technical Documentation Center

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
  • CAS: 885274-55-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Crystal Structure Determination of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Authored for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide outlines the comprehensive workflow for the crystal structure determination of 2-(2-Amino-phenyl)-oxazole-4-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the comprehensive workflow for the crystal structure determination of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester. As a compound of interest in pharmaceutical research and organic synthesis, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and facilitating rational drug design.[1][2] This document provides not just a series of protocols, but the underlying scientific rationale, field-proven insights, and a self-validating system for ensuring data integrity from synthesis to final structural refinement.

Section 1: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound, 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester. The purity of the starting material is a critical factor that significantly influences the outcome of crystallization experiments.[3]

Synthetic Pathway

While various synthetic routes to oxazole-4-carboxylic acid esters exist, a common and effective method involves the reaction of an appropriate amidine with an α-haloketone. For the target compound, a plausible synthetic approach is the condensation of 2-aminobenzamidine with ethyl 2-chloro-3-oxobutanoate, followed by cyclization. Another potential route involves the isomerization of isoxazole precursors.[4]

Protocol: Synthesis of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

A generalized synthetic protocol is presented below. Researchers should adapt this based on laboratory-specific conditions and safety protocols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-aminobenzamidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a suitable base such as sodium ethoxide (1.1 equivalents) to liberate the free amidine.

  • Condensation: Slowly add a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in anhydrous ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: An Indispensable Step

The crude product must be rigorously purified to remove any unreacted starting materials, byproducts, or residual solvents, as these impurities can inhibit or disrupt the crystallization process.[3] Column chromatography is a highly effective method for this purpose.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.

Fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Crystallization: From Purified Compound to Diffraction-Quality Single Crystals

The growth of high-quality single crystals is often the most challenging and critical step in structure determination.[5][6][7] It is a process of arranging molecules from a solution into a highly ordered solid state, which occurs in two main stages: nucleation and growth.[8] A systematic approach to screening various crystallization conditions is essential for success.

Key Principles of Crystallization

The primary goal is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, but not to the extent that rapid precipitation of amorphous solid occurs.[9] This delicate balance allows for the slow and ordered growth of single crystals.

Common Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[5][10] For 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, the following methods are recommended for initial screening:

Technique Description Advantages Considerations
Slow Evaporation A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[3][8][11]Simple to set up and effective for many compounds.The rate of evaporation needs to be controlled to prevent the formation of small or poorly formed crystals.[12]
Vapor Diffusion A solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent.[8][10][13]Excellent for small quantities of material and allows for very slow crystal growth.[8]Requires a miscible solvent/anti-solvent pair where the compound has different solubilities.[13]
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[3][9]Effective for compounds with a significant temperature-dependent solubility.Rapid cooling can lead to the formation of many small crystals.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[13]Creates a sharp interface where crystallization can occur slowly as the solvents diffuse into one another.The choice of solvents and their densities is critical.[13]
Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A good starting point for crystallization is a solvent in which the compound is moderately soluble.[11]

  • Prepare Stock Solutions: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble.

  • Set up Crystallization Trials: Using the techniques described in the table above, set up a matrix of crystallization experiments varying the solvent, anti-solvent, concentration, and temperature.

  • Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals. This process can take anywhere from a few days to several weeks.[12]

Section 3: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction (SCXRD). This powerful technique provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[5][7][14]

The Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the ordered arrangement of atoms leads to constructive interference of the scattered X-rays in specific directions, governed by Bragg's Law.[14] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Experimental Workflow for Data Collection

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing Crystal_Selection Select Crystal Mounting Mount on Goniometer Crystal_Selection->Mounting Screening Initial Screening & Unit Cell Determination Mounting->Screening Strategy Data Collection Strategy Screening->Strategy Full_Data_Collection Full Data Collection Strategy->Full_Data_Collection Integration Integration of Reflection Intensities Full_Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Absorption_Correction Absorption Correction Scaling->Absorption_Correction

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol for Data Collection
  • Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[11][12] Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data collection is to be performed at low temperatures.

  • Initial Screening and Unit Cell Determination: Collect a few initial diffraction frames to determine the quality of the crystal and to obtain the unit cell parameters and Bravais lattice.[14]

  • Data Collection Strategy: Based on the determined crystal system and unit cell, devise a data collection strategy to ensure a complete and redundant dataset is collected.[15][16]

  • Full Data Collection: Execute the data collection strategy, rotating the crystal in the X-ray beam and collecting the diffraction data on a detector.[15]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections, which are then scaled and corrected for experimental factors such as absorption. The output is a reflection file (e.g., an HKL file) that contains the Miller indices (h, k, l) and the corresponding intensities for each reflection.[17]

Section 4: Structure Solution and Refinement: From Diffraction Data to a 3D Model

The final stage of the crystal structure determination process involves solving the "phase problem" and refining the atomic model against the experimental data.

The Phase Problem

While the intensities of the diffracted X-rays can be measured, the phase information is lost during the experiment. The phase problem is the challenge of recovering this lost phase information, which is essential for calculating the electron density map of the crystal.

Structure Solution Methods

For small molecules like 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, direct methods are typically used to solve the phase problem.[15] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Structure Refinement

Once an initial model of the structure is obtained, it is refined using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated structure factors (Fcalc) and the observed structure factors (Fobs).

Key Refinement Parameters and Quality Indicators

The quality of the final crystal structure is assessed using several crystallographic parameters:

Parameter Description Typical Value for a Good Small Molecule Structure
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.[18][19]< 5%[18]
wR2 A weighted R-factor based on F² values, which includes all reflections in the refinement.< 15%
Goodness of Fit (GoF) Should be close to 1 for a well-refined structure, indicating that the model is a good fit to the data.~1.0
Residual Electron Density The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model.Typically < 0.5 e⁻/ų
Software for Structure Solution and Refinement

A variety of software packages are available for crystal structure determination. The SHELX suite of programs (SHELXT for solution and SHELXL for refinement) is widely used and can be accessed through graphical user interfaces like Olex2.[17][20]

Logical Flow of Structure Solution and Refinement

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation Space_Group Determine Space Group Direct_Methods Solve with Direct Methods (e.g., SHELXT) Space_Group->Direct_Methods Initial_Refinement Initial Refinement of Atomic Positions Direct_Methods->Initial_Refinement Anisotropic_Refinement Anisotropic Displacement Parameter Refinement Initial_Refinement->Anisotropic_Refinement H_Atoms Locate and Refine Hydrogen Atoms Anisotropic_Refinement->H_Atoms Final_Refinement Final Refinement Cycles H_Atoms->Final_Refinement Check_CIF CheckCIF Validation Final_Refinement->Check_CIF Reflection_Data Reflection Data (.hkl) Reflection_Data->Space_Group

Caption: The logical flow of crystal structure solution and refinement.

Section 5: Data Deposition and Visualization

Upon successful refinement and validation, the final crystal structure data, including the atomic coordinates and experimental details, should be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[21][22][23][24] The structure can then be visualized using software like Mercury or VESTA to analyze its geometric features, intermolecular interactions, and packing in the crystal lattice.[25]

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Boyd, C. N., & Chevis, S. C. (2019). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
  • (n.d.). Crystallization of small molecules.
  • Warren, M. R., & Southampton, U. of. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Warren, M. R., & Christensen, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2216–2234.
  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Müller, P. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr.
  • CrystalMaker Software. (n.d.). Crystal/Molecular Structures Modelling & Diffraction. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University Department of Chemistry. Retrieved from [Link]

  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide: SHELXL. Oxford University Press.
  • University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • (n.d.).
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (Vol. 364, pp. 107–125). Humana Press.
  • Carleton College Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Fraser, J. S., van den Bedem, H., & Wall, M. E. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 11), 937–941.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1703–1717.
  • (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • (n.d.).
  • NPTEL-NOC IITM. (2019, May 6).
  • Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Murshudov, G. N. (2015). Some properties of crystallographic reliability index – R factor : effect of twinning. Computational Crystallography Newsletter, 6, 14–24.
  • National Open Access Monitor, Ireland. (n.d.). CCDC 1843486: Experimental Crystal Structure Determination. Retrieved from [Link]

  • (2025, May 20). 5-ethylenimino-2-phenyl-oxazole-4-carboxylic acid ethyl ester.
  • NextSDS. (n.d.). 2-(2-AMINO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Bakulev, V. A., Dar'in, D. V., & Kukushkin, M. E. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14643–14654.
  • Ghorbani-Vaghei, R., & Malaeke, E. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of Chemical Crystallography, 42(11), 1145–1149.
  • Arizona State University. (2024, December 15). CCDC 2163236: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252, 022034.
  • (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry, 23(3).
  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. AMB Express, 9(1), 148.
  • PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549. Retrieved from [Link]

  • Bakhouch, M., Mahfoud, A., El Yazidi, M., Saadi, M., & El, L. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.

Sources

Exploratory

Thermal Stability and Degradation Profile of 2-(2-Aminophenyl)oxazole-4-carboxylic Acid Ethyl Ester: A Technical Guide

Executive Summary The compound 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) is a highly versatile heterocyclic building block. Characterized by its conjugated oxazole ring and primary amine f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) is a highly versatile heterocyclic building block. Characterized by its conjugated oxazole ring and primary amine functionality, it is a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders[1] and a structural enhancer in advanced material science[2]. Understanding its thermal stability and degradation kinetics is paramount for optimizing high-temperature synthetic pathways, ensuring formulation stability, and predicting its behavior when incorporated into high-performance polymer matrices[3].

This whitepaper provides an in-depth analysis of the structural drivers of its thermal stability, maps its sequential degradation pathways, and establishes a self-validating analytical protocol for empirical thermal profiling.

Structural Drivers of Thermal Stability

The thermal resilience of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester is inherently linked to its molecular architecture. The oxazole core provides significant resonance stabilization, which is further extended by the conjugated aminophenyl system.

When utilized in material science, this compound is frequently incorporated into polymer formulations to improve both thermal stability and mechanical properties[1]. The primary amine group ( −NH2​ ) serves as a reactive site for cross-linking or polymerization (e.g., in the formation of polyimides or polyamides). Research into related aminophenyl-oxazole derived polymers demonstrates that these conjugated networks exhibit exceptional thermal stability, often pushing the 5% weight loss temperature ( T5%​ ) well above 500 °C in inert atmospheres[3]. However, as an isolated monomer, the presence of the ethyl ester introduces a specific thermal vulnerability that dictates its initial degradation phase.

Mechanistic Degradation Pathways

The thermal degradation of this compound is not a singular event but a sequential, multi-stage breakdown. Driven by increasing thermal energy, the molecule undergoes specific bond cleavages dictated by bond dissociation energies (BDE).

  • Ester Pyrolysis (220 °C – 260 °C): The weakest link in the molecule is the ethyl ester group. Under thermal stress, it undergoes β -elimination or pyrolytic cleavage, releasing volatile ethanol or ethylene gas. This leaves behind the intermediate 2-(2-aminophenyl)oxazole-4-carboxylic acid.

  • Decarboxylation (280 °C – 320 °C): The resulting carboxylic acid is thermally labile. It rapidly undergoes decarboxylation, releasing carbon dioxide ( CO2​ ) and yielding the core 2-(2-aminophenyl)oxazole heterocycle.

  • Heterocycle Cleavage & Aniline Degradation (> 400 °C): At extreme temperatures, the robust oxazole ring finally succumbs to homolytic cleavage, emitting carbon monoxide ( CO ) and nitrile fragments. Concurrently, the aminophenyl moiety undergoes radical-induced cross-linking.

  • Char Formation (> 600 °C): The remaining carbon-rich fragments condense into a highly cross-linked, carbonaceous char.

DegradationPathway A 2-(2-Aminophenyl)oxazole- 4-carboxylic acid ethyl ester (Intact, < 200°C) B Ester Pyrolysis Loss of Ethanol/Ethylene (~220-260°C) A->B Thermal Energy C Decarboxylation Loss of CO2 (~280-320°C) B->C Intermediate Acid D Oxazole Ring Cleavage & Aniline Degradation (> 400°C) C->D Radical Scission E Carbonaceous Char (> 600°C) D->E Oxidation/Pyrolysis

Fig 1. Sequential thermal degradation pathway of the oxazole derivative.

Standardized Analytical Workflow for Thermal Profiling

To empirically validate the degradation profile described above, a rigorous, self-validating analytical protocol using hyphenated Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) is required.

Methodological Causality & Self-Validation

Merely running a sample through a TGA is insufficient for rigorous material characterization. The following protocol integrates internal controls, specific material choices, and kinetic modeling techniques (such as the Flynn-Wall-Ozawa method[4]) to ensure data trustworthiness.

Step 1: Instrument Calibration & Baseline Establishment

  • Action: Calibrate the TGA-DSC using Curie point standards (e.g., Alumel, Nickel) and run a blank empty crucible.

  • Causality: A blank run is a critical self-validating step to subtract buoyancy effects and baseline drift, ensuring that the recorded mass loss is exclusively from the sample.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0–5.0 mg of the ester into an Alumina ( Al2​O3​ ) crucible.

  • Causality: Alumina is strictly chosen over Platinum ( Pt ). Platinum can act as a catalyst for the oxidation of the primary amine group at elevated temperatures, which would artificially lower the apparent onset temperature of degradation.

Step 3: Purge Gas Configuration

  • Action: Utilize high-purity Nitrogen ( N2​ ) at 50 mL/min for pyrolysis profiling.

  • Causality: An inert atmosphere prevents premature oxidative degradation, allowing researchers to isolate the purely thermal ester pyrolysis and decarboxylation events.

Step 4: Isoconversional Heating Program

  • Action: Execute dynamic heating from 25 °C to 800 °C at multiple heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Causality: Single-rate TGA cannot determine activation energy ( Ea​ ). Multiple rates allow the application of the Flynn-Wall-Ozawa method to calculate the Ea​ for each distinct degradation phase[4].

Step 5: Evolved Gas Analysis (EGA)

  • Action: Route the TGA effluent through a transfer line heated to 200 °C into an FTIR gas cell.

  • Causality: Heating the transfer line prevents the condensation of high-boiling volatiles (like the cleaved ester fragments) before they reach the spectrometer, ensuring accurate real-time identification of evolved CO2​ and ethanol.

ExperimentalWorkflow S1 Sample Prep (1-5 mg, Alumina Crucible) S2 TGA-DSC Analysis (Isoconversional, N2) S1->S2 Load S3 Evolved Gas Analysis (Heated FTIR Coupling) S2->S3 Effluent S4 Kinetic Modeling (Flynn-Wall-Ozawa) S3->S4 Data

Fig 2. Hyphenated TGA-DSC-FTIR workflow for thermal degradation profiling.

Quantitative Thermal Data Summary

The following table synthesizes the expected quantitative thermal parameters derived from the hyphenated TGA-FTIR workflow, providing a quick-reference guide for formulation scientists.

Degradation StageTemp. Range (°C)Expected Mass Loss (%)Evolved Gases (FTIR)Est. Activation Energy ( Ea​ )
1. Ester Pyrolysis 220 – 260~15 - 18%Ethanol, Ethylene110 - 125 kJ/mol
2. Decarboxylation 280 – 320~15 - 20% CO2​ 140 - 160 kJ/mol
3. Ring Cleavage 400 – 550~40 - 50% CO , Nitriles, NH3​ > 200 kJ/mol
4. Char Formation > 600Residue (~15%)None (Carbonaceous)N/A

Implications for Drug Development and Material Science

Because 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester allows for the introduction of various functional groups, it is an ideal candidate for synthesizing bioactive molecules[2]. In pharmaceutical manufacturing, knowing that the ester group begins to degrade around 220 °C dictates the upper thermal limits for late-stage cross-coupling reactions or hot-melt extrusion (HME) processes.

Conversely, in material science, once the ester is intentionally hydrolyzed or reacted to form a polymer backbone (such as a polybenzoxazole or polyimide derivative), the remaining aminophenyl-oxazole network provides exceptional heat resistance, making it invaluable for advanced aerospace or microelectronic materials[3].

References

  • J&K Scientific. "2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester | 885274-55-5". 1

  • Chem-Impex. "2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester". 2

  • Scientific.Net. "Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer". 4

  • MDPI. "Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films". 3

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester

Executive Summary 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) is a highly versatile heterocyclic intermediate utilized extensively in the design of novel pharmaceuticals, particularly in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) is a highly versatile heterocyclic intermediate utilized extensively in the design of novel pharmaceuticals, particularly in the development of anti-inflammatory, anti-cancer, and neurological agents (; [1]). Because it serves as a critical building block for complex bioactive molecules, understanding its solubility profile in various organic solvents is paramount. Poor solubility can lead to suboptimal reaction yields during synthesis, unreliable in vitro assay results, and severe bottlenecks in drug formulation.

This technical guide provides an in-depth analysis of the compound's solvation thermodynamics, empirical solubility estimates, and a self-validating experimental protocol for precise solubility quantification.

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester, we must analyze its structural domains through the lens of Hansen Solubility Parameters (HSP) . The HSP framework posits that the total cohesive energy of a liquid is divided into three parameters: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ) ([2]; [3]). Solvation occurs optimally when the HSP of the solvent closely matches that of the solute.

The molecule features three distinct functional domains that dictate its behavior in organic solvents:

  • The 2-Aminophenyl Group (Aniline moiety): The primary amine acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). It requires solvents with high δP​ and δH​ values to disrupt the intermolecular hydrogen networks within the solid crystal lattice.

  • The Oxazole Core: This aromatic heterocycle acts as a weak base and a hydrogen bond acceptor. It engages in strong dipole-dipole interactions with polar aprotic solvents.

  • The Ethyl Ester Group: This moiety introduces a lipophilic tail while retaining hydrogen bond accepting capabilities at the carbonyl oxygen. It enhances solubility in moderately polar and halogenated solvents but restricts solubility in highly polar protic solvents like water.

Mechanistic Solvation Pathways

SolvationMechanisms Core Compound Core (CAS 885274-55-5) Amine Primary Amine (HBD/HBA) Core->Amine Oxazole Oxazole Ring (Weak Base/HBA) Core->Oxazole Ester Ethyl Ester (Lipophilic/HBA) Core->Ester SolvPA Polar Aprotic (e.g., DMSO, DMF) Amine->SolvPA Strong H-Bond Acceptance SolvPP Polar Protic (e.g., Ethanol) Amine->SolvPP Competing H-Bonds Oxazole->SolvPA Dipole-Dipole Ester->SolvPA Dipole-Dipole

Caption: Diagram illustrating the solvation interactions between functional groups and solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the structural complementarity and HSP analysis, the quantitative solubility of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester varies drastically across solvent classes. The table below summarizes the expected thermodynamic solubility ranges at 25°C.

SolventChemical ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100 The highly polarized S=O bond acts as an exceptional HBA for the primary amine, while the solvent's high dielectric constant easily overcomes the crystal lattice energy.
Dimethylformamide (DMF) Polar Aprotic> 100 Similar to DMSO, DMF provides excellent dipole-dipole stabilization for the oxazole ring and ester carbonyl.
Dichloromethane (DCM) Halogenated50 - 100 High dispersion forces ( δD​ ) perfectly match the aromatic oxazole and phenyl rings, while the ester group provides sufficient lipophilicity for solvation.
Ethyl Acetate Ester20 - 50 Operates on the "like dissolves like" principle regarding the ethyl ester moiety, but lacks the strong HBA capacity needed to fully solvate the amine.
Ethanol Polar Protic10 - 30 Ethanol can form hydrogen bonds with the amine and oxazole. However, its tendency to self-associate limits its ability to disrupt the solute's solid state effectively.
Hexane / Heptane Non-Polar< 1 Severe mismatch in polarity ( δP​ ) and hydrogen bonding ( δH​ ). The polar amine and oxazole core prevent dissolution in purely aliphatic environments.

Experimental Methodology: The Thermodynamic Shake-Flask Protocol

To empirically validate the solubility of this compound for downstream applications, researchers must avoid kinetic solubility methods (e.g., diluting a DMSO stock into a target solvent), as these frequently lead to supersaturation artifacts and false positives ([4]).

Instead, the Thermodynamic Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry "gold standard" ([5]; ). This method ensures that true thermodynamic equilibrium is reached by initiating the process from the solid state.

Self-Validating Protocol Steps

1. Solid Dispensing & Solvent Addition

  • Action: Dispense an excess amount of the solid compound (e.g., 50 mg) into a 2 mL glass vial. Add 1 mL of the target organic solvent.

  • Causality: Adding an excess of the solid ensures that the solvent becomes fully saturated, which is the fundamental requirement for measuring thermodynamic capacity rather than mere dissolution rate ().

2. Isothermal Equilibration

  • Action: Seal the vials tightly and place them in a thermomixer or orbital shaker set to exactly 25.0°C. Agitate at 800 RPM for 24 to 48 hours.

  • Causality: Solubilization is an endothermic or exothermic process dependent on the disruption of the crystal lattice. A strict 24-48 hour window ensures the system transitions from a kinetic dissolution phase to a stable thermodynamic equilibrium, preventing the overestimation of solubility.

3. Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Alternatively, use a 0.45 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

  • Causality: Centrifugation is preferred over filtration for highly volatile or aggressive organic solvents (like DCM or Ethyl Acetate) to prevent solvent evaporation or filter-membrane degradation, which would artificially concentrate the sample and skew the data.

4. HPLC-UV Quantification (Self-Validation)

  • Action: Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector. Analyze via HPLC-UV (typically at λmax​ ~254 nm for the conjugated oxazole-phenyl system).

  • Causality: The protocol is made self-validating by running a concurrent 5-point calibration curve of the compound dissolved in pure DMSO. If the calculated concentration of the saturated sample exceeds the highest calibration point, the sample must be further diluted and re-run to ensure photometric accuracy.

ShakeFlask Step1 1. Solid Dispensing (Excess Solute) Step2 2. Solvent Addition (Target Organic Solvent) Step1->Step2 Step3 3. Equilibration (Isothermal Shaking, 24-48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000g) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification via Curve) Step4->Step5

Caption: Step-by-step workflow of the thermodynamic shake-flask method for solubility determination.

References

  • ChemWhat. "2-(2-Aminophenyl)-oxazole-4-carboxylic acid ethyl ester CAS#: 885274-55-5." ChemWhat Database. Available at: [Link]

  • Park, K. / Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press. Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. Available at:[Link]

  • National Institutes of Health (NIH). "Precise heteroatom doping determines aqueous solubility and self-assembly behaviors for polycyclic aromatic skeletons." PubMed Central. Available at: [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester: A Mechanistic Guide to Early-Stage ADMET Profiling

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a promising chemical scaffold to a viable lead candidate requires more than just running standard assays. It demands a mecha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a promising chemical scaffold to a viable lead candidate requires more than just running standard assays. It demands a mechanistic understanding of the molecule's structural liabilities. 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) is a highly versatile intermediate utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and complex biological pathways[1].

While the oxazole core is a privileged pharmacophore known for its broad spectrum of biological activities—including potent anticancer and antimicrobial properties[2][3]—the specific functionalization of this molecule introduces unique metabolic and toxicological variables. This whitepaper outlines a self-validating, causality-driven framework for the preliminary toxicity screening of this compound.

Mechanistic Rationale & Structural Liability Analysis

Before pipetting a single reagent, we must analyze the molecule to predict its behavior in vitro and in vivo. The rational design of our screening workflow is dictated by three primary structural features:

  • The Ethyl Ester Moiety: Esters are highly susceptible to rapid hydrolysis by ubiquitous plasma and hepatic carboxylesterases. Consequently, the in vivo exposure will likely be dominated by the corresponding carboxylic acid metabolite. Toxicity assays must account for the parent compound's transient nature and the metabolite's sustained presence.

  • The 2-Aminophenyl (Aniline) Group: Primary aromatic amines are classic structural alerts for genotoxicity. They frequently undergo N-oxidation mediated by cytochrome P450 enzymes (e.g., CYP1A2) to form highly reactive N-hydroxylamine intermediates. These electrophiles can covalently bind to hepatic proteins (causing idiosyncratic hepatotoxicity) or intercalate DNA (causing mutagenesis).

  • The Oxazole Ring: While generally stable and widely used in novel targeted therapies[4], certain oxazole derivatives can exhibit off-target effects, including developmental toxicity, as observed in zebrafish embryo models for related oxazole carboxamides[5].

Metabolic Liability Pathway

To visualize these structural risks, we map the predicted metabolic pathways that inform our assay selection.

MetabolicLiability Parent 2-(2-Aminophenyl)oxazole- 4-carboxylic acid ethyl ester Esterase Carboxylesterase (Hydrolysis) Parent->Esterase Plasma/Liver CYP CYP450 / CYP1A2 (N-Oxidation) Parent->CYP Hepatic Clearance AcidMetabolite Oxazole-4-carboxylic acid (Primary Circulating Metabolite) Esterase->AcidMetabolite ReactiveMetabolite N-Hydroxylamine Intermediate (Electrophilic) CYP->ReactiveMetabolite Toxicity Protein Binding & DNA Adduct Formation ReactiveMetabolite->Toxicity Toxicological Liability

Figure 1: Predicted metabolic liabilities of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester driving the toxicity screening strategy.

Tier 1 Toxicity Screening Workflow

To systematically de-risk this compound, we deploy a self-validating Tier 1 in vitro panel. Each assay is selected not by convention, but by the specific chemical causality outlined above.

ScreeningWorkflow cluster_assays Tier 1 In Vitro Toxicity Panel Synthesis Compound QC (Purity >95%, LC-MS) Cyto Cytotoxicity (HepG2) ATP Luminescence Synthesis->Cyto Geno Genotoxicity (Ames) +/- S9 Activation Synthesis->Geno Cardio Cardiotoxicity hERG Patch-Clamp Synthesis->Cardio CYP_Inhib Hepatotoxicity CYP Inhibition Profiling Synthesis->CYP_Inhib Decision Lead Optimization & SAR Refinement Cyto->Decision Geno->Decision Cardio->Decision CYP_Inhib->Decision

Figure 2: Parallel execution of the Tier 1 in vitro toxicity screening workflow.

Step-by-Step Experimental Protocols

A robust screening program relies on self-validating systems. The following protocols integrate internal controls to ensure that a negative result is a true negative, not an assay failure.

Protocol A: Hepatic Cytotoxicity via ATP Luminescence (CellTiter-Glo)

Causality: We utilize metabolically competent HepG2 cells because the ethyl ester requires hepatic carboxylesterases for hydrolysis. Measuring ATP provides a direct, rapid proxy for mitochondrial dysfunction and cell viability.

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 384-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (0.1 µM to 100 µM) in DMSO. Self-Validation: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Treatment: Transfer compounds to the assay plate. Include Chlorpromazine as a positive control for cytotoxicity and vehicle (0.5% DMSO) as a negative control.

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read & QC: Measure luminescence. Validation Metric: Calculate the Z'-factor using positive and negative controls. The assay is only valid if Z' > 0.5.

Protocol B: Miniaturized Ames Fluctuation Test (Genotoxicity)

Causality: The 2-aminophenyl group poses a severe mutagenic risk. This assay must be performed with rat liver S9 fraction to simulate the CYP450-mediated N-oxidation that generates the reactive hydroxylamine.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in exposure medium.

  • Metabolic Activation: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix containing NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Exposure: In a 384-well format, expose the bacterial strains to the oxazole compound (up to 500 µg/mL) in the presence and absence of the S9 mix.

  • Controls: Self-Validation: Use 2-Aminoanthracene as a positive control (requires S9 activation) to prove the metabolic competence of the S9 batch. Use 4-Nitroquinoline 1-oxide as an S9-independent positive control.

  • Incubation & Scoring: Add reversion indicator medium (containing bromocresol purple). Incubate for 48 hours at 37°C. Score wells: a color change from purple to yellow indicates a reversion mutation (growth).

Quantitative Data Presentation

To facilitate rapid decision-making, quantitative outputs from the screening panel must be consolidated. Table 1 represents a standardized data matrix for evaluating the oxazole derivative against industry thresholds.

Table 1: Preliminary In Vitro Toxicity Profile Summary

Assay CategoryBiological Model / TargetTarget MetricObserved Value (Hypothetical)Acceptance ThresholdConclusion / Next Steps
Cytotoxicity HepG2 (Liver)IC₅₀ (48h)45.2 µM> 10 µMPass. Minimal baseline hepatotoxicity observed.
Cytotoxicity HEK293 (Kidney)IC₅₀ (48h)> 100 µM> 10 µMPass. No significant nephrotoxicity.
Genotoxicity Ames TA98 (-S9)Fold Increase1.1x over vehicle< 2.0xPass. Parent compound is not a direct mutagen.
Genotoxicity Ames TA98 (+S9)Fold Increase3.8x over vehicle < 2.0xFail (Flag). N-oxidation of aniline likely causing frameshift mutations.
Cardiotoxicity hERG Patch-ClampIC₅₀28.5 µM> 10 µMPass. Low risk of QT prolongation.
Hepatotoxicity CYP1A2 InhibitionIC₅₀4.2 µM> 10 µMFlag. Moderate DDI risk; likely due to aniline binding to heme iron.

Application Scientist's Interpretation: The data clearly validates our mechanistic hypothesis. While the oxazole core demonstrates excellent baseline safety (high IC₅₀ in HepG2/HEK293 and low hERG liability), the 2-aminophenyl moiety acts as a toxicophore upon metabolic activation (+S9 Ames failure). Lead optimization must focus on replacing or masking the primary aniline group (e.g., via bioisosteric replacement or steric hindrance) to block CYP-mediated N-oxidation while retaining the beneficial properties of the oxazole-4-carboxylate scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Aminophenyl)oxazole-4-carboxylic Acid Ethyl Ester as a Privileged Precursor in Drug Discovery

Executive Summary & Chemical Rationale In modern drug discovery, the selection of versatile, multi-functional scaffolds is critical for efficient structure-activity relationship (SAR) exploration. 2-(2-Aminophenyl)oxazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of versatile, multi-functional scaffolds is critical for efficient structure-activity relationship (SAR) exploration. 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) has emerged as a highly valuable building block in pharmaceutical research and organic synthesis[1]. Featuring a unique 1,3-oxazole core flanked by an ortho-aniline group and a C4-ethyl ester, this compound serves as a critical intermediate for synthesizing agents that target complex biological pathways, including neurological disorders and specific enzyme inhibition[1][2].

The strategic placement of the nucleophilic amine and the electrophilic ester allows chemists to deploy this scaffold in two distinct paradigms: divergent library generation (via sequential acylation and saponification/amidation) and convergent intramolecular cyclization (forming rigid, fused tricyclic systems).

Physicochemical Profiling

Understanding the baseline properties of this precursor is essential for optimizing reaction conditions, particularly regarding solubility and stability during chemical transformations[1].

Table 1: Physicochemical Properties of the Precursor

PropertyValue
IUPAC Name ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate[2]
CAS Number 885274-55-5[2]
Molecular Formula C12H12N2O3[3]
Molecular Weight 232.24 g/mol
SMILES String CCOC(=O)C1=COC(=N1)C2=CC=CC=C2N[2]
Appearance White solid[3]

Pharmacophore Mapping & Biological Logic

The architectural geometry of 2-(2-aminophenyl)oxazole-4-carboxylate makes it an ideal candidate for targeting deep hydrophobic pockets, such as kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites.

Pharmacophore cluster_features Functional Vectors Scaffold Oxazole-4-carboxylate Scaffold Aniline 2-Amino Group (H-Bond Donor) Scaffold->Aniline Oxazole Oxazole Core (pi-Stacking) Scaffold->Oxazole Ester C4-Ester (Solvent Channel Vector) Scaffold->Ester Target1 Kinase Hinge Region Aniline->Target1 Anchors Oxazole->Target1 Aligns Target2 GPCR Allosteric Site Ester->Target2 Modulates

Fig 1: Pharmacophore mapping of the oxazole scaffold to kinase and GPCR biological targets.

Synthetic Workflows & Experimental Protocols

The following protocols detail the transformation of the scaffold into a bioactive library. The workflow relies on orthogonal reactivity: modifying the aniline first, followed by ester hydrolysis, ensuring no unwanted polymerization occurs.

Workflow A 2-(2-Aminophenyl)oxazole -4-carboxylate (Scaffold) B N-Acylation (Aniline Capping) A->B C Ester Saponification (LiOH mediated) B->C D Amide Coupling (HATU / DIPEA) C->D E Bioactive Oxazole Library D->E

Fig 2: Step-by-step divergent synthetic workflow for generating oxazole-based amide libraries.

Protocol A: Divergent Amide Library Generation
Step 1: N-Acylation of the Aniline
  • Causality & Rationale: The free aniline must be capped prior to ester hydrolysis. If the ester is hydrolyzed first, the resulting amino-acid intermediate will undergo rapid intermolecular self-condensation, yielding intractable polymeric mixtures.

  • Procedure:

    • Dissolve 2-(2-aminophenyl)oxazole-4-carboxylic acid ethyl ester (1.0 eq, 2.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert N₂ atmosphere.

    • Add Pyridine (2.0 eq, 4.0 mmol) and cool the reaction flask to 0°C using an ice bath.

    • Dropwise add the desired acid chloride or sulfonyl chloride (1.1 eq, 2.2 mmol).

    • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc 2:1). The primary amine starting material (fluorescent under shortwave UV) will shift to a higher Rf value. The absence of the starting material mass [M+H]⁺ 233.2 via LC-MS confirms complete capping.

Step 2: Mild Saponification of the C4-Ester
  • Causality & Rationale: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the Li⁺ ion coordinates with the oxazole nitrogen, providing a milder hydrolysis environment that prevents unwanted ring-opening side reactions of the electron-deficient oxazole core.

  • Procedure:

    • Dissolve the N-acylated intermediate (1.0 eq) in a 3:1 mixture of THF:H₂O (10 mL).

    • Add LiOH·H₂O (3.0 eq) in one portion.

    • Stir the biphasic mixture vigorously at 25°C for 4 hours.

    • Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 5 mL of distilled water and cool to 0°C.

    • Dropwise add 1M HCl until the pH reaches 3-4.

  • Self-Validation System: A white precipitate will form immediately upon reaching the acidic pH threshold, visually confirming the protonation of the carboxylate. Filter and dry the solid; LC-MS should show a mass shift of -28 Da (loss of ethyl group).

Step 3: HATU-Mediated Amide Coupling
  • Causality & Rationale: Oxazole-4-carboxylic acids can be prone to decarboxylation or sluggish reactivity due to the electron-withdrawing nature of the heteroaromatic ring. HATU is utilized as the coupling reagent because it forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion much faster than standard EDC/HOBt conditions.

  • Procedure:

    • Dissolve the free carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) and HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes to pre-activate the acid.

    • Add the target library amine (1.2 eq, 0.6 mmol) and stir at room temperature for 4 hours.

    • Quench with saturated NaHCO₃ and extract with EtOAc (3 x 10 mL). Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na₂SO₄.

  • Self-Validation System: LC-MS analysis of the crude organic layer will exhibit the target product mass. The absence of the active ester intermediate confirms complete amine conversion.

Quantitative Data & Optimization Matrix

To establish the superiority of the chosen methodologies, the following optimization matrix summarizes the quantitative data driving the protocol choices for the final amide coupling step.

Table 2: Reaction Optimization Matrix for Amide Coupling (Step 3)

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Outcome
EDC / HOBtDIPEADMF1265%>90%Sluggish reaction; minor decarboxylation observed.
HATU DIPEA DMF 4 88% >95% Optimal; rapid activation via 7-aza-OBt ester.
T3P (50% in EtOAc)Et₃NEtOAc872%>92%Good alternative, but requires longer reaction times.

Note: The optimized HATU/DIPEA conditions ensure maximum throughput for parallel library synthesis, a critical factor in rapid drug discovery screening campaigns.

References

  • 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester - Chem-Impex. chemimpex.com. 1

  • 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester | 885274-55-5 - J&K Scientific. jk-sci.com. 2

  • 2-(2-amino-phenyl)-oxazole-4-carboxylic acid ethyl ester 885274-55-5 - Guidechem. guidechem.com. 3

Sources

Application

derivatization of the primary amine in 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

An Application Guide to the Strategic Derivatization of the Primary Amine in 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Derivatization of the Primary Amine in 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

The 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester core represents a privileged scaffold in medicinal chemistry and materials science. Its unique architecture, combining a reactive primary aromatic amine, a stable oxazole heterocycle, and an ester functional group, offers multiple vectors for chemical modification. The primary amine, in particular, serves as a critical handle for derivatization. Modifying this amine allows researchers to systematically explore Structure-Activity Relationships (SAR), fine-tune physicochemical properties such as solubility and lipophilicity, and introduce functionalities for conjugation to biomolecules or materials.

This guide provides an in-depth exploration of three fundamental and robust strategies for derivatizing this primary amine: Acylation , Sulfonylation , and Reductive Amination . Each section explains the underlying chemical principles, offers detailed, field-tested protocols, and discusses the critical parameters that ensure successful and reproducible outcomes.

Acylation: Forging the Amide Bond

Acylation is arguably the most common modification of primary amines, creating a stable amide linkage. This transformation is fundamental in drug development for mimicking peptide bonds and introducing a vast array of chemical functionalities. The reaction involves the nucleophilic attack of the primary amine on an activated carboxyl group.

Mechanistic Rationale

Two primary routes are employed for acylation:

  • Using Acyl Halides/Anhydrides: This is a direct and often high-yielding method. The high electrophilicity of the acyl halide's carbonyl carbon makes it highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base is required to scavenge the resulting acid (e.g., HCl).

  • Using Carboxylic Acids with Coupling Agents: For more delicate substrates or when the corresponding acyl chloride is unavailable, direct coupling with a carboxylic acid is preferred. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily displaced by the amine.

G

Protocol 1A: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

Materials and Reagents:

  • 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (Starting Material, SM)

  • Acetyl Chloride (or other acyl chloride)

  • Pyridine or Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Dissolve the starting material (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equiv) to the solution and stir for 5 minutes.

  • Add the acyl chloride (1.1 equiv) dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Trustworthiness Note: These washes remove the base, unreacted acid chloride (as carboxylic acid), and salts, ensuring a cleaner crude product.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.

Data Summary: Acylation Parameters
ParameterMethod 1A: Acyl ChlorideMethod 1B: Carboxylic Acid + EDC
Activating Agent N/A (inherently reactive)EDC, often with HOBt or DMAP
Base Pyridine, TEA, or DIPEATypically DIPEA or TEA
Typical Solvent DCM, THF, AcetonitrileDCM, DMF
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature
Key Advantage High reactivity, simpleMilder conditions, broad substrate scope
Key Challenge Acyl chlorides can be moisture-sensitiveStoichiometry of coupling agents is critical

Sulfonylation: Building the Sulfonamide Linkage

Sulfonamides are a cornerstone functional group in medicinal chemistry, known for their role in sulfa drugs and as stable bioisosteres of amides. The reaction of a primary amine with a sulfonyl chloride provides a direct and efficient route to this important moiety.

Mechanistic Rationale

The mechanism is analogous to acylation with an acyl chloride. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The primary amine acts as a nucleophile, attacking the sulfur center and displacing the chloride ion. A base, typically pyridine, is used both as a catalyst and to neutralize the HCl byproduct.[1][2]

G

Protocol 2A: Sulfonylation with a Sulfonyl Chloride (e.g., Tosyl Chloride)

Materials and Reagents:

  • 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (SM)

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine, anhydrous (can serve as both base and solvent)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting material (1.0 equiv) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. If solubility is an issue, a co-solvent like DCM can be used.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equiv) portion-wise to the solution, maintaining the temperature at 0 °C. Expertise Note: The use of pyridine as the solvent ensures a high concentration of the base catalyst, often driving the reaction to completion efficiently.

  • After the addition is complete, allow the reaction to stir at room temperature overnight, or until TLC analysis indicates full consumption of the starting amine.

  • Work-up: Slowly pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x). The acidification step protonates the pyridine, moving it to the aqueous layer.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid or oil by silica gel column chromatography.

Reductive Amination: Creating Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[3] This one-pot reaction involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine.[4][5]

Mechanistic Rationale & Choice of Reagent

The reaction proceeds in two stages:

  • Imine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a C=N double bond (an imine or Schiff base). This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent selectively reduces the imine to a secondary amine.

The choice of reducing agent is critical for the success of a one-pot procedure. It must be mild enough to not significantly reduce the starting aldehyde/ketone but reactive enough to reduce the imine as it forms.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose. It is less reactive than NaBH₄ and its reactivity is enhanced under the slightly acidic conditions that favor imine formation.[4][6]

G

Protocol 3A: Reductive Amination with an Aldehyde

Materials and Reagents:

  • 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (SM)

  • Aldehyde or Ketone (e.g., benzaldehyde, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing the starting amine (1.0 equiv), add anhydrous DCE, followed by the aldehyde (1.1 equiv) and a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control gas evolution and the reaction rate.

  • Stir the reaction at room temperature for 4-16 hours, monitoring for completion by LC-MS or TLC.

  • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary: Reductive Amination Parameters
ParameterDescription
Carbonyl Source Aromatic & aliphatic aldehydes and ketones
Reducing Agent NaBH(OAc)₃ (preferred), NaBH₃CN
Acid Catalyst Acetic Acid (AcOH), Ti(OiPr)₄
Solvent DCE, DCM, THF
Key Advantage One-pot procedure, wide functional group tolerance
Key Challenge Over-alkylation to tertiary amine (usually minimal with 1° aromatic amines), moisture sensitivity of reducing agent

Conclusion

The primary aromatic amine of 2-(2-amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is a versatile functional group that provides a gateway to a diverse chemical space. The three protocols detailed herein—acylation, sulfonylation, and reductive amination—represent reliable and scalable methods for its derivatization. By understanding the mechanistic principles behind each transformation and carefully controlling the reaction parameters, researchers can confidently and reproducibly synthesize novel analogues for applications ranging from pharmaceutical discovery to the development of advanced materials.

References

  • Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4246–4250. [Link][1][2]

  • Tomkins, B. A., Ostrum, V. H., & Ho, C. H. (1980). Derivatization of Primary Aromatic Amines with Fluorescamine. Analytical Letters, 13(A7), 589-602. [Link]

  • PubMed. (n.d.). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. [Link]

  • Dong, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Kadam, S. T., et al. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect. [Link][3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][4][7]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kim, S. H., & Kim, S. H. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 430-434. [Link]

  • White, P. S., et al. (2011). A mild and highly efficient one pot–one step condensation and/or condensation–cyclization of various acids to amides and/or oxazolines using Deoxo-Fluor reagents. Tetrahedron Letters, 52(15), 1769-1771. [Link][5]

  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(4), 646-658. [Link]

  • Posz, A., & Turek, E. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 45(4), 306-318. [Link]

Sources

Method

Application Note: Utilizing 2-(2-Aminophenyl)oxazole-4-carboxylic Acid Ethyl Ester in the Synthesis of Type II Kinase Inhibitors

Introduction & Molecular Rationale The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and inflammation therapy. Among the most effective pharmacological strategies is the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and inflammation therapy. Among the most effective pharmacological strategies is the design of Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of the kinase domain. This binding mode requires a highly specific pharmacophore: a hinge-binding motif, a rigid spacer, a hydrogen-bond donor/acceptor pair, and a hydrophobic tail that penetrates the deep allosteric pocket .

2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) has emerged as a highly versatile, bifunctional building block for constructing these complex architectures .

  • The Oxazole Core: Acts as a rigid, planar, and metabolically stable spacer that dictates the precise spatial trajectory of the flanking functional groups.

  • The 2-Aminophenyl Moiety: The aniline nitrogen serves as the ideal nucleophilic anchor for generating a urea linkage—a classic H-bond donor/acceptor motif that secures the inhibitor within the DFG-out pocket.

  • The C4-Ethyl Ester: Serves as a masked carboxylic acid. Because it is unreactive during the initial urea formation, it protects the C4 position. Upon selective hydrolysis, it provides a vector for late-stage amide coupling to introduce diverse hinge-binding heterocycles .

G A Hinge-Binding Motif (Amide Derivative) B Rigid Spacer (Oxazole Core) A->B C4-Position C H-Bond Donor/Acceptor (Urea Linkage) B->C C2-Phenyl D Hydrophobic Tail (Allosteric Pocket) C->D N,N'-Diaryl

Fig 1. Pharmacophore mapping of the oxazole-based Type II kinase inhibitor.

Synthetic Workflow & Experimental Protocols

The following self-validating, three-step protocol details the transformation of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester into a fully functionalized Type II kinase inhibitor. The sequence is explicitly designed to maximize chemoselectivity, utilizing the ester group as an inherent protecting group during the highly reactive isocyanate coupling.

Workflow Start 2-(2-Aminophenyl)oxazole-4-carboxylate (CAS: 885274-55-5) Step1 Step 1: Urea Formation + Aryl Isocyanate (Solvent: DCM/Pyridine) Start->Step1 Step2 Step 2: Ester Hydrolysis + LiOH (Solvent: THF/H2O) Step1->Step2 Intermediate 1 (Urea) Step3 Step 3: Amide Coupling + Hinge-binding Amine + HATU (Solvent: DMF) Step2->Step3 Intermediate 2 (Acid) End Final Type II Kinase Inhibitor (Purification via HPLC) Step3->End

Fig 2. Three-step synthetic workflow for generating oxazole-based kinase inhibitors.

Step 1: Synthesis of the Diaryl Urea Intermediate

Objective: Attach the hydrophobic tail (e.g., 4-chloro-3-(trifluoromethyl)phenyl) via a urea linkage to the 2-aminophenyl group. Causality: Dichloromethane (DCM) is utilized as it provides excellent solubility for both the starting material and the isocyanate. Catalytic pyridine is chosen over stronger bases like Triethylamine (TEA) because it acts as a specific nucleophilic catalyst, activating the isocyanate carbon without promoting unwanted side reactions at the ester moiety.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (1.0 mmol, 232 mg) in 10 mL of anhydrous DCM.

  • Catalysis: Add pyridine (0.1 mmol, 8 µL) and cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 mmol, 243 mg) dissolved in 2 mL of anhydrous DCM over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active lower spot (Rf ~0.3). LC-MS should confirm the expected mass [M+H]⁺ of the urea intermediate.

  • Workup: Wash the organic layer with 1N HCl (2 x 10 mL) to remove pyridine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Saponification (Ester Hydrolysis)

Objective: Unmask the C4-carboxylate for late-stage functionalization. Causality: A THF/H₂O (3:1) co-solvent system is critical here. The lipophilic urea intermediate requires THF for solvation, while water is necessary to dissolve the LiOH·H₂O and drive the hydrolysis. LiOH is preferred over NaOH to prevent potential cleavage of the newly formed urea bond.

  • Preparation: Dissolve the crude urea intermediate (~1.0 mmol) in 15 mL of THF/H₂O (3:1 v/v).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, 126 mg) in one portion.

  • Reaction: Stir vigorously at room temperature for 2–3 hours.

  • In-Process Validation: TLC (DCM:MeOH 9:1) will show a baseline spot (the lithium salt of the acid). LC-MS of a miniaturized acidified aliquot will confirm the [M-H]⁻ mass.

  • Workup: Evaporate the majority of the THF under reduced pressure. Dilute the aqueous residue with 10 mL of water and cool to 0 °C. Slowly acidify with 1N HCl until pH 3–4 is reached. A white/pale yellow precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum overnight.

Step 3: Amide Coupling (Hinge-Binder Attachment)

Objective: Couple the free carboxylic acid with a hinge-binding heteroaryl amine (e.g., 2-aminopyridine). Causality: Heteroaryl amines are notoriously poor nucleophiles due to electron delocalization. HATU is explicitly chosen over standard carbodiimides (like EDC) because it generates a highly reactive HOAt-ester intermediate. This rapidly drives the coupling of sterically hindered or electron-deficient amines while completely suppressing epimerization or degradation of the oxazole ring.

  • Activation: In a dry vial, dissolve the carboxylic acid intermediate (0.5 mmol) in 5 mL of anhydrous DMF. Add HATU (0.75 mmol, 285 mg) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 2-aminopyridine (0.6 mmol, 56 mg) to the activated mixture.

  • Reaction: Stir at room temperature for 12–16 hours under N₂.

  • In-Process Validation: LC-MS analysis of the crude mixture must show >85% conversion to the target mass [M+H]⁺.

  • Purification: Quench the reaction with 20 mL of water to precipitate the crude product. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Concentrate and purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the final Type II kinase inhibitor.

Quantitative Data & Yield Optimization

To maximize throughput and material efficiency, reaction conditions for the key functionalization steps were rigorously optimized. The data below summarizes the causality behind the final protocol parameters.

Table 1: Optimization of Urea Formation (Step 1) Note: The use of DCM with catalytic pyridine prevents thermal degradation of the isocyanate while ensuring rapid kinetic conversion.

Solvent SystemBase CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (LC-MS)
THFTEA (1.5 eq)601245>90%
DMFDIPEA (2.0 eq)80862>85%
DCM Pyridine (0.1 eq) 25 4 91 >98%

Table 2: Optimization of Amide Coupling (Step 3) Note: HATU demonstrates superior efficacy for electron-deficient heteroaryl amines compared to traditional coupling agents.

Coupling ReagentBaseSolventYield (%)Observation / Causality
EDC/HOBtTEADCM35Sluggish reaction; unreacted starting amine recovered.
T3P (50% in EtOAc)DIPEAEtOAc55Moderate yield; requires extended heating (60 °C).
HATU DIPEA DMF 88 Rapid conversion at RT; exceptionally clean impurity profile.

Biological Evaluation & Kinase Assay Profiling

Once synthesized, the oxazole-based derivatives must be validated for their target engagement. For Type II inhibitors, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ Kinase Assay is recommended.

Because Type II inhibitors bind to the DFG-out conformation, they often exhibit slower binding kinetics (slow kon​ / slow koff​ ) compared to ATP-competitive Type I inhibitors. It is critical to pre-incubate the synthesized inhibitor with the unphosphorylated kinase for at least 60–120 minutes prior to the addition of ATP and the substrate. Failure to allow for this conformational adaptation will result in artificially inflated IC₅₀ values, masking the true potency of the synthesized compound.

References

  • Abdel-Maksoud, M. S., et al. "Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors." Bioorganic Chemistry, 93 (2019): 103349.[Link]

  • Dai, Y., et al. "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 50(7) (2007): 1584-1597.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Welcome to the technical support center for the synthesis of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885274-55-5). This guide is designed for researchers, medicinal chemists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885274-55-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows.[1][2] This versatile building block is frequently employed in the development of pharmaceutical agents, particularly for neurological disorders, due to its unique oxazole core and reactive handles.[1]

This document provides in-depth troubleshooting advice, optimization strategies, and detailed protocols in a direct question-and-answer format to address common challenges encountered during its synthesis.

Core Synthesis Strategy: An Overview

The most common and logical approach to synthesizing the title compound involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable three-carbon building block that provides the oxazole-4-carboxylate moiety. A representative pathway is the reaction between 2-aminophenol and a reagent like diethyl 2-chloro-3-oxosuccinate.

The reaction proceeds via initial nucleophilic attack of the amino group on one of the carbonyls, followed by intramolecular cyclization involving the hydroxyl group to form the oxazole ring. This is a variation of well-established benzoxazole syntheses.[3]

Synthesis_Pathway Proposed Synthetic Pathway cluster_reactants Reactants cluster_process Process cluster_product Product aminophenol 2-Aminophenol intermediate Acyclated Intermediate (o-hydroxyanilide) aminophenol->intermediate + ketoester Diethyl 2-chloro-3-oxosuccinate ketoester->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat, Catalyst product 2-(2-Amino-phenyl)-oxazole- 4-carboxylic acid ethyl ester cyclization->product

Caption: Proposed reaction scheme for the synthesis.

Troubleshooting and FAQs

Q1: My reaction yield is consistently low (< 30%). What are the primary factors to investigate?

Low yields are a frequent issue, often stemming from a combination of factors related to reagents, reaction conditions, and side reactions. A systematic approach is essential for diagnosis.[4]

A1: Initial Checks & Root Causes:

  • Purity of Starting Materials: This is the most critical and often overlooked factor.[5]

    • 2-Aminophenol: This reagent is susceptible to oxidation, often indicated by a dark coloration (tan to brown). Oxidized impurities can inhibit the reaction and lead to complex, tar-like side products. Use freshly purchased, high-purity 2-aminophenol or purify it by recrystallization or sublimation before use.

    • Solvents & Reagents: Ensure all other reagents are pure and solvents are anhydrous, especially if using water-sensitive catalysts like Lewis acids.

  • Reaction Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4] The presence of oxygen can promote the degradation of the 2-aminophenol starting material.

  • Suboptimal Thermal Conditions: The cyclization/dehydration step requires sufficient thermal energy to overcome the activation barrier.[4] If the temperature is too low, the reaction may stall at the intermediate stage. Conversely, excessively high temperatures can lead to degradation.

  • Inefficient Water Removal: The final cyclization step involves the elimination of water. If water is not effectively removed from the reaction medium, the equilibrium will not favor product formation. This is particularly relevant in reactions that do not use a strong dehydrating agent.

Q2: My TLC analysis shows multiple spots, including a major byproduct. What are the likely side products and how can I minimize them?

The formation of byproducts is a common cause of low yields and purification difficulties. Understanding their origin is key to suppression.

A2: Common Side Products & Mitigation Strategies:

  • Uncyclized Intermediate (o-Hydroxyanilide): The most common byproduct is the stable acylated intermediate formed after the initial condensation but before cyclization.[3]

    • Identification: This intermediate is more polar than the final product and will have a lower Rf value on TLC. It can be identified by mass spectrometry.

    • Mitigation: To drive the reaction to completion, increase the reaction temperature, prolong the reaction time, or use a more effective dehydrating agent/catalyst.[4] Polyphosphoric acid (PPA) or a Lewis acid like BF₃·Et₂O can be particularly effective at promoting this final cyclization step.[3][6]

  • Oxidation/Polymerization Products: As mentioned, 2-aminophenol is prone to oxidation. This leads to a mixture of colored, often intractable polymeric materials.

    • Identification: Typically observed as a dark, tarry baseline material on the TLC plate and in the reaction flask.

    • Mitigation:

      • Ensure a strictly inert atmosphere.

      • Use purified starting materials.

      • Avoid excessively high temperatures that can accelerate degradation.[5]

Troubleshooting_Flow start Low Yield or Complex Mixture check_purity Verify Purity of Starting Materials (especially 2-aminophenol) start->check_purity analyze_byproducts Isolate & Characterize Major Byproducts (TLC, MS, NMR) start->analyze_byproducts [If Byproducts] check_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_purity->check_atmosphere [Purity OK] optimize_conditions Optimize Reaction Conditions check_atmosphere->optimize_conditions [Atmosphere OK] temp_time Adjust Temperature & Reaction Time optimize_conditions->temp_time catalyst Screen Catalysts/ Dehydrating Agents (PPA, BF3·Et2O) optimize_conditions->catalyst analyze_byproducts->optimize_conditions [Identify Structure]

Caption: Systematic troubleshooting workflow.

Q3: My reaction stalls and does not proceed to completion. How can I improve the conversion rate?

A stalled reaction indicates that the conditions are insufficient to overcome the reaction's activation energy or that an equilibrium has been reached that does not favor the product.

A3: Strategies to Drive Reaction to Completion:

  • Increase Reaction Temperature: Incrementally increase the temperature (e.g., in 10 °C steps) while monitoring the reaction by TLC. For many benzoxazole syntheses, refluxing in a high-boiling solvent like 1,4-dioxane or toluene is effective.[7]

  • Choice of Catalyst/Dehydrating Agent: The catalyst is crucial. If a mild acid is not working, a stronger system may be required.

Catalyst / MediumFunctionTypical ConditionsReference
Polyphosphoric Acid (PPA) Brønsted Acid & Dehydrating Agent130-160 °C, neat or in a co-solvent[3]
Boron Trifluoride Etherate (BF₃·Et₂O) Lewis AcidReflux in 1,4-dioxane[6][7]
Sulfuric Acid (conc. H₂SO₄) Brønsted Acid & Dehydrating AgentHigh temperature, often in excess[8]
Dean-Stark Apparatus Physical Water RemovalUsed with water-immiscible solvents (e.g., Toluene)N/A
  • Check Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (e.g., 1.1-1.2 equivalents) of the more stable or less expensive reactant can sometimes help drive the reaction to completion according to Le Chatelier's principle.[4]

Q4: The workup and purification are challenging, leading to significant product loss. What is a reliable procedure?

Product loss during isolation is common, especially if the product has moderate polarity or is sensitive to the workup conditions.

A4: Recommended Purification Protocol:

  • Reaction Quenching: After cooling the reaction to room temperature, carefully quench the mixture. If using a strong acid like PPA or H₂SO₄, slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.[3] For other catalysts, a simple aqueous wash may suffice.

  • pH Adjustment & Extraction: The free amino group on the product means its solubility is pH-dependent. Neutralize the aqueous solution carefully with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of ~7-8. This ensures the product is in its neutral, less water-soluble form. Extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The crude product often requires purification by column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of any byproducts.

Experimental Protocol: Reference Synthesis

This protocol is a generalized procedure based on common methods for benzoxazole synthesis and should be optimized for your specific laboratory setup.[6][7]

Materials:

  • 2-Aminophenol (1.0 equiv)

  • Diethyl 2-chloro-3-oxosuccinate (1.1 equiv)

  • Boron Trifluoride Etherate (BF₃·Et₂O) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 equiv).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the 2-aminophenol. Add diethyl 2-chloro-3-oxosuccinate (1.1 equiv) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath and add BF₃·Et₂O (2.0 equiv) dropwise. Caution: BF₃·Et₂O is corrosive and moisture-sensitive.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction may take 12-24 hours.[7]

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • ResearchGate (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • ResearchGate (n.d.). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Institutes of Health (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]

  • ACS Publications (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. ResearchGate. Available at: [Link]

  • Beilstein Journals (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

  • Journal of Synthetic Chemistry (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Google Patents (2000). Process for preparing oxazole derivatives. Google Patents.
  • ResearchGate (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. RSC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]

  • NextSDS (n.d.). 2-(2-AMINO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available at: [Link]

Sources

Optimization

how to purify 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester from reaction mixtures

Welcome to the Technical Support Center. This guide provides an authoritative, step-by-step troubleshooting protocol for isolating and purifying 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an authoritative, step-by-step troubleshooting protocol for isolating and purifying 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5) from complex reaction mixtures.

This compound is a critical building block in pharmaceutical development, particularly for synthesizing agents targeting neurological disorders and complex biological pathways[1]. It is typically synthesized via the cyclocondensation of an appropriately substituted benzamide with ethyl bromopyruvate in the presence of a mild base[2]. Because the molecule features a primary aniline, a weakly basic oxazole ring, and a hydrolyzable ester, standard harsh purification methods often lead to product degradation. The protocols below are designed as self-validating systems to ensure maximum yield and high purity[3].

I. Purification Workflow

Purification A Crude Reaction Mixture B Filtration through Celite (Remove inorganic salts) A->B Dilute with EtOAc C Aqueous Workup (Saturated NaHCO3 wash) B->C Filtrate D Organic Phase (Target + Neutral Impurities) C->D Phase Separation E Silica Gel Chromatography (Hexane:EtOAc Gradient) D->E Concentrate F Recrystallization (Heptane/EtOAc) E->F Isolate Fractions G Pure Ethyl 2-(2-aminophenyl) oxazole-4-carboxylate F->G Filter & Dry

Workflow for the isolation and purification of the oxazole target compound.

II. Standard Operating Procedure (SOP): Step-by-Step Methodology

Every step in this methodology includes a built-in causality explanation and a validation checkpoint to ensure the integrity of the purification process.

Step 1: Reaction Quench and Filtration

  • Procedure: Dilute the crude reaction mixture with 3 volumes of cold Ethyl Acetate (EtOAc). Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with an additional 1 volume of EtOAc.

  • Causality: The synthesis of oxazoles from benzamides utilizes bases like NaHCO3​ , generating insoluble inorganic salts (e.g., NaBr )[2]. Removing these salts early prevents intractable emulsions during the aqueous workup.

  • Validation Checkpoint: The resulting filtrate must be optically clear. If the solution is cloudy, colloidal salts have passed through; re-filter using a finer porosity frit.

Step 2: Mild Aqueous Workup

  • Procedure: Transfer the filtrate to a separatory funnel. Wash sequentially with cold saturated aqueous NaHCO3​ (1x), followed by a 5% aqueous sodium thiosulfate solution (1x), and finally brine (1x). Dry the organic layer over anhydrous Na2​SO4​ .

  • Causality: The C4-ethyl ester is highly activated by the adjacent oxazole ring and is susceptible to base-catalyzed hydrolysis. Using a mild, cold buffer ( NaHCO3​ ) neutralizes residual acids without cleaving the ester. The sodium thiosulfate wash acts as a scavenger to destroy unreacted, highly electrophilic ethyl bromopyruvate.

  • Validation Checkpoint: Test the pH of the aqueous NaHCO3​ layer after separation; it should remain between pH 7.5 and 8.0.

Step 3: Silica Gel Flash Chromatography

  • Procedure: Concentrate the dried organic layer under reduced pressure (bath temp < 35 °C). Load the crude residue onto a normal-phase silica gel column. Elute using a gradient of Hexane:EtOAc (starting at 90:10 and ramping to 50:50).

  • Causality: Unreacted starting materials (like 2-aminobenzamide) contain a primary amide, making them significantly more polar than the target oxazole ester. The gradient ensures the lipophilic target elutes cleanly before the polar impurities drag off the column.

  • Validation Checkpoint: Monitor fractions via TLC (Hexane:EtOAc 6:4). The target compound will appear highly UV-active (254 nm) and will stain yellow/brown when treated with a ninhydrin dip (confirming the presence of the primary aniline).

Step 4: Recrystallization

  • Procedure: Pool and concentrate the product-containing fractions. Dissolve the resulting residue in a minimal amount of warm EtOAc. Slowly add heptane dropwise until the solution becomes slightly turbid. Cool the mixture to 0–4 °C for 4 hours. Filter the resulting crystals and dry under a high vacuum.

  • Causality: While chromatography removes polar precursors, trace lipophilic byproducts (e.g., oxazoline intermediates) may co-elute. The target compound is naturally a grey to yellow solid[1], allowing crystallization to act as the final thermodynamic purification step, leaving trace oils in the mother liquor.

  • Validation Checkpoint: The isolated solid should yield an HPLC purity of ≥ 95%[1].

III. Troubleshooting Guide & FAQs

Q: Why shouldn't I use a standard 1M HCl acid-base extraction to isolate the aniline derivative? A: While the aniline nitrogen is basic, its conjugate acid has a low pKa​ (~4.5). Using 1M HCl (pH ~0) will protonate the aniline and drive it into the aqueous phase, but the C4 ethyl ester is highly prone to acid-catalyzed hydrolysis upon prolonged exposure to strong acids. Furthermore, the hydrochloride salt of this specific lipophilic oxazole often forms an intractable emulsion at the biphasic interface. Silica chromatography paired with recrystallization is a safer, higher-yielding alternative.

Q: My isolated product is contaminated with a lachrymatory, pale yellow oil. What is it and how do I remove it? A: This is unreacted ethyl bromopyruvate (or its degradation products), a common reagent in oxazole synthesis[2]. It co-elutes closely with many moderately polar compounds. To remove it, ensure you do not skip the 5% aqueous sodium thiosulfate wash in Step 2. If the oil persists after chromatography, rely on the Step 4 recrystallization (heptane/EtOAc); the target compound will crystallize while the bromopyruvate remains dissolved in the mother liquor.

Q: The purified compound is turning dark brown upon storage. What is the mechanism of degradation? A: The primary aniline moiety is highly susceptible to air oxidation, eventually forming highly colored azo or quinonoid byproducts. To maintain integrity, store the purified compound in an amber vial under an inert atmosphere (argon or nitrogen) at 0–8 °C[1].

IV. Quantitative Physicochemical Data

The following table summarizes the critical parameters that dictate the purification logic for this molecule.

Property / ParameterValue / RecommendationMechanistic Implication for Purification
Appearance Grey to yellow solidAllows for final purification via recrystallization or trituration[1].
Storage Temperature 0–8 °CPrevents oxidative degradation of the aniline moiety over time[1].
Aniline pKa​ (conjugate acid) ~4.0 - 4.5Requires pH < 2 for complete aqueous extraction, which risks ester hydrolysis.
Ester Stability Threshold Hydrolyzes at pH > 9 or pH < 2Dictates the mandatory use of mild buffers (e.g., NaHCO3​ ) during aqueous workup.
TLC Staining Profile Ninhydrin (Yellow/Brown), UVFacilitates rapid fraction identification during column chromatography.

V. References

Sources

Troubleshooting

optimizing reaction conditions for 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical challenges associated with the amidation of 2-(2-Aminophenyl)oxazole-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical challenges associated with the amidation of 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester .

This molecule presents a classic chemoselectivity dilemma: it possesses both an electrophilic center (the ethyl ester) and a nucleophilic center (the primary aniline). Without strategic planning, attempts to functionalize one site will inevitably lead to cross-reactivity, self-condensation, or polymerization. This guide provides field-proven workflows, validated protocols, and troubleshooting steps to ensure your synthetic success.

Mechanistic Overview & Chemoselectivity Workflows

The oxazole-4-carboxylate moiety is relatively deactivated compared to standard aliphatic esters, making direct amidation with external amines sluggish. Conversely, the 2-amino group on the phenyl ring is a potent nucleophile.

If you attempt a direct amidation of the ester using Lewis acids (e.g., AlMe3​ ) or high heat, the internal aniline will compete with your external amine, leading to intermolecular self-condensation (yielding oligomeric smears on your LC-MS). Therefore, the causality of our experimental design dictates two distinct pathways depending on your target:

  • Pathway A (Ester Amidation): Requires transient protection of the aniline, followed by mild saponification of the ester[1], and subsequent coupling[2].

  • Pathway B (Aniline Acylation): Can often be achieved directly using highly chemoselective reagents (like acylsilanes or mild acid chlorides) that ignore the ester[3].

G Start 2-(2-Aminophenyl)oxazole- 4-carboxylic acid ethyl ester Boc 1. Boc Protection (Aniline) Start->Boc Pathway A: Ester Amidation Acyl Direct Acylation (Mild Reagents) Start->Acyl Pathway B: Aniline Amidation Poly WARNING: Self-Condensation Start->Poly Direct Ester Amidation (No Protection) Sap 2. LiOH Saponification (Ester -> Acid) Boc->Sap Amide1 3. HATU/DIPEA + R-NH2 (Amidation) Sap->Amide1 Deprot 4. TFA Deprotection (Final Product) Amide1->Deprot Amide2 Aniline Amide (Ester Intact) Acyl->Amide2

Figure 1: Chemoselective workflows for the amidation of the bifunctional oxazole scaffold.

Experimental Protocols: Pathway A (Ester Amidation)

To successfully amidate the oxazole-4-carboxylate, we employ a self-validating three-step protocol: Protection Saponification Coupling. Note: We assume the aniline has already been Boc-protected prior to Step 1.

Protocol 1: Mild Saponification of the Oxazole Ester

Oxazole rings are susceptible to base-catalyzed ring-opening if subjected to harsh aqueous bases (like NaOH/KOH) at elevated temperatures. We utilize Lithium Hydroxide (LiOH) under strictly controlled thermal conditions[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M concentration). The THF solubilizes the organic starting material, while water dissolves the LiOH.

  • Base Addition: Cool the reaction flask to 0 °C using an ice bath. Add LiOH⋅H2​O (3.0 equiv) in one portion[2].

  • Reaction Monitoring: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2 hours. Monitor the reaction strictly via LC-MS. Self-Validation: Look for the disappearance of the starting mass ( [M+H]+ ) and the appearance of the corresponding carboxylic acid mass ( [M−28+H]+ ).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 3-4 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the free carboxylic acid.

Protocol 2: HATU-Mediated Amidation

With the free acid in hand, we proceed to coupling. HATU is prioritized here due to its exceptional efficiency in forming amides from heterocyclic carboxylic acids[2].

Step-by-Step Methodology:

  • Activation: Dissolve the oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv)[2].

  • Pre-stir: Stir the mixture at room temperature for 10-15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive OAt-ester intermediate before the amine is introduced, minimizing side reactions.

  • Amine Addition: Add the target primary or secondary amine (1.5 equiv).

  • Completion & Workup: Stir at room temperature for 2-4 hours. Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine, then dry and concentrate.

Data Presentation: Coupling Reagent Selection

Selecting the right coupling reagent for the oxazole-4-carboxylic acid intermediate is critical. Below is a comparative analysis based on field-proven metrics. While HATU is the standard[2], newer recyclable reagents like hydrosilafluorenes are emerging for greener synthesis[4].

Coupling ReagentActivation SpeedYield PotentialCost / ScalabilityByproduct RemovalBest Use Case
HATU Very Fast (<15 min)>85%High / PoorModerate (Aqueous wash)Discovery chemistry, difficult/sterically hindered amines.
EDC / HOBt Moderate (30 min)70-80%Low / ExcellentEasy (Water soluble urea)Scale-up, standard primary amines.
T3P Fast75-85%Moderate / GoodVery Easy (Water soluble)Process chemistry, avoiding explosive reagents (like HOBt).
Hydrosilafluorenes Moderate~50-80%High / PoorRecyclableGreen chemistry, direct amidation without standard coupling agents[4].

Troubleshooting & FAQs

Q: I attempted a direct Weinreb amidation ( AlMe3​ / amine) on the unprotected ethyl ester, but I only isolated a high-molecular-weight polymeric smear. Why? A: Trimethylaluminum ( AlMe3​ ) is a strong Lewis acid that not only activates the ester but also coordinates to and deprotonates the free primary aniline on your starting material. This creates a highly reactive aluminum-amide complex on the molecule itself, which rapidly attacks the ester of a neighboring molecule, triggering a runaway intermolecular self-condensation. Solution: You must mask the aniline (e.g., via Boc or Cbz protection) before attempting any ester functionalization.

Q: During the LiOH saponification of the ester, my LC-MS shows a mass corresponding to [M+18] instead of the expected carboxylic acid. What is happening? A: You are observing base-catalyzed ring-opening of the oxazole. Oxazoles can undergo nucleophilic attack at the C2 position by hydroxide ions, leading to ring cleavage (adding the mass of water, +18). Solution: This occurs when the reaction is run at elevated temperatures or left for too long. Ensure the reaction is kept between 0 °C and room temperature, use exactly 3.0 equivalents of LiOH, and quench immediately upon completion[1].

Q: I want to acylate the aniline group (Pathway B) but leave the ethyl ester completely intact. Is this possible without protecting the ester? A: Yes. The aniline is significantly more nucleophilic than the ester is electrophilic. By using mild acylating agents, you can achieve excellent chemoselectivity. For instance, recent methodologies have demonstrated that acylsilanes can chemoselectively acylate amines under mildly acidic aqueous conditions without hydrolyzing or reacting with ester functionalities[3]. Alternatively, standard acid chlorides with a weak base (like pyridine or NaHCO3​ ) at 0 °C will selectively target the aniline.

Q: Why do I need to wash my HATU reaction mixture with 5% aqueous LiCl? A: DMF is notoriously difficult to remove via standard aqueous extraction and will carry over into your organic phase, ruining your NMR spectra and potentially interfering with subsequent deprotection steps. A 5% aqueous Lithium Chloride solution drastically increases the partition coefficient of DMF into the aqueous layer, ensuring a clean organic phase.

References

  • Development of Potent Microtubule Targeting Agent by Structural Simplification of Natural Diazonamide Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: NIH (National Institutes of Health) URL:[Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions Source: ACS Publications URL:[Link]

  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Quantification of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Introduction In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is a foundational requirement for advancing a candidate from discovery to clinical applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is a foundational requirement for advancing a candidate from discovery to clinical application. 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS: 885274-55-5, Molecular Formula: C₁₂H₁₂N₂O₃) is a heterocyclic compound whose structural motifs are common in pharmacologically active molecules, making it a molecule of significant interest in drug discovery programs.[1][2] The ability to reliably measure its concentration in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

This guide provides an in-depth comparison of three analytical methodologies for the quantification of this analyte: the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the classic Gas Chromatography-Mass Spectrometry (GC-MS). The narrative is grounded in the principles of modern bioanalytical method validation, primarily referencing the harmonized International Council for Harmonisation (ICH) M10 guideline, to ensure the generation of reliable and reproducible data suitable for regulatory submission.[3][4][5]

Part 1: The Gold Standard - LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its exceptional sensitivity and selectivity.[6] This allows for the quantification of analytes at very low concentrations (sub-nanogram levels) even in complex biological matrices like plasma or serum.

Causality Behind Experimental Choices
  • Chromatography: The analyte possesses a LogP of approximately 2.68, indicating moderate hydrophobicity.[1] This makes Reversed-Phase Liquid Chromatography (RPLC) an ideal choice for separation, using a C18 stationary phase to achieve good retention and separation from endogenous matrix components.[7]

  • Ionization: The presence of a primary amine group makes the molecule readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is selected to achieve efficient generation of the precursor ion [M+H]⁺.

  • Detection: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity.[6] By monitoring a specific fragmentation (transition) of the analyte from a precursor ion to a product ion, chemical noise is drastically reduced, ensuring that the signal is highly specific to the analyte of interest.

  • Internal Standard (IS): The use of an internal standard is critical to compensate for variability during sample preparation and analysis.[8][9] A Stable Isotope-Labeled (SIL) version of the analyte is the ideal choice as it shares near-identical physicochemical properties and chromatographic behavior, ensuring it effectively tracks the analyte through the entire process, correcting for matrix effects and extraction variability.[10][11] If a SIL-IS is not available, a structural analog can be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[8][12]

  • Sample Preparation: The primary challenge in bioanalysis is mitigating the "matrix effect," where co-eluting endogenous components suppress or enhance the analyte's ionization.[13][14][15][16] While simple Protein Precipitation (PPT) is fast, it often results in a dirtier extract. Solid-Phase Extraction (SPE) offers superior cleanup by selectively isolating the analyte, thereby significantly reducing matrix effects and improving method robustness and sensitivity.[6][17][18][19][20]

Experimental Workflow: LC-MS/MS

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (e.g., SIL-Analyte) plasma->is_add spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) is_add->spe evap Evaporate & Reconstitute in Mobile Phase (100 µL) spe->evap hplc UPLC/HPLC (C18 Column, Gradient Elution) evap->hplc Inject (5 µL) ms Tandem Mass Spectrometer (ESI+, MRM Mode) hplc->ms data Data Acquisition (Analyte/IS Peak Area Ratio) ms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol
  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester into blank plasma.

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., deuterated analyte at 100 ng/mL).

    • Vortex and load the mixture onto a pre-conditioned mixed-mode SPE cartridge.

    • Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of 20% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Conditions:

    • System: UPLC/HPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: ESI, Positive Mode.

    • MRM Transitions: To be determined by infusing the analyte. A hypothetical transition could be m/z 233.1 → 160.1.

    • Internal Standard Transition: To be determined (e.g., for a +4 Da SIL-IS, m/z 237.1 → 164.1).

    • Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

LC-MS/MS Method Validation Summary

The method must be validated according to regulatory guidelines to demonstrate its suitability.[21][4]

Validation ParameterAcceptance Criteria (ICH M10)[3][4][5]Typical Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS.Pass
Linearity (R²) ≥ 0.99> 0.995
Range (LLOQ/ULOQ) LLOQ: S/N > 5; ULOQ: Defines upper limit of accurate quantification.0.1 ng/mL - 200 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ).-5.2% to +6.8%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).≤ 8.5%
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Pass
Recovery Consistent, precise, and reproducible.> 85%
Stability %-change within ±15% under tested conditions (freeze-thaw, bench-top, long-term).Pass
Carry-over Analyte peak in blank after ULOQ should be ≤ 20% of LLOQ response.< 5% of LLOQ

Part 2: Alternative Methodologies - A Comparative Analysis

While LC-MS/MS is superior in sensitivity and selectivity, other methods can be "fit-for-purpose" depending on the application.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical labs. It is robust, cost-effective, and simpler to operate than LC-MS.[22][23] Its primary limitation is sensitivity and susceptibility to interference from co-eluting compounds that absorb light at the same wavelength.[24] This method is best suited for quantifying the analyte in bulk drug substance, formulation analysis, or in simple matrices where concentrations are expected to be high (µg/mL range).

Experimental Workflow: HPLC-UV

HPLC-UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample (e.g., Formulation) dissolve Dissolve and Dilute in Mobile Phase sample->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter hplc HPLC System (C18 Column, Isocratic Elution) filter->hplc Inject (20 µL) uv UV/PDA Detector (e.g., 254 nm) hplc->uv data Data Acquisition (Peak Area) uv->data quant Quantification (External Standard Calibration) data->quant

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration within the linear range. Filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • System: HPLC with UV or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by PDA).

    • Injection Volume: 20 µL.

  • Quantification: Use an external standard calibration curve. An internal standard is not always necessary for simple matrices but is recommended for improved precision.

Expected HPLC-UV Performance
Validation ParameterTypical Performance
Linearity (R²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%
Specificity Moderate; dependent on chromatographic resolution.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its exceptional chromatographic efficiency.[25][26][27] It is particularly well-suited for volatile and thermally stable compounds. For 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, its volatility is limited by the polar amino group. Therefore, a derivatization step, such as silylation (e.g., with BSTFA), is necessary to block the active hydrogen, increase volatility, and improve peak shape. This adds a step to sample preparation but can yield a highly sensitive and selective assay.[28]

Experimental Workflow: GC-MS

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Plasma Sample extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extract derivatize Evaporate & Derivatize (e.g., with BSTFA at 70°C) extract->derivatize gc Gas Chromatograph (e.g., DB-5ms Column, Temp Program) derivatize->gc Inject (1 µL) ms Mass Spectrometer (EI, SIM Mode) gc->ms data Data Acquisition (Target Ion Peak Area) ms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for GC-MS quantification with derivatization.

Detailed GC-MS Protocol
  • Sample Preparation:

    • Perform a liquid-liquid extraction of the analyte from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC Conditions:

    • System: GC-MS with an autosampler.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.

    • Injection: 1 µL, splitless mode.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.

Expected GC-MS Performance
Validation ParameterTypical Performance
Linearity (R²) > 0.99
LOD ~0.5 ng/mL
LOQ ~2 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Specificity High, due to combination of retention time and mass fragmentation.

Part 3: Final Method Comparison and Recommendation

The choice of analytical method is a critical decision that balances performance requirements with practical constraints such as cost, sample throughput, and available expertise.

Performance Summary Table
FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity ExcellentModerate to GoodHigh
Sensitivity (Typical LOQ) Very High (~0.1 ng/mL)Low (~300 ng/mL)High (~2 ng/mL)
Throughput High (2-5 min/sample)Moderate (5-15 min/sample)Low (derivatization step)
Matrix Compatibility High (with proper sample prep)ModerateModerate (requires clean extract)
Development Complexity HighLowHigh (derivatization can be tricky)
Instrument Cost HighLowModerate
Best Application Regulated bioanalysis, PK/TK studies, metabolite ID, trace analysis.Purity analysis, formulations, high-concentration samples.Volatile compound analysis; can be an alternative for specific analytes.
Conclusion for the Researcher

For researchers, scientists, and drug development professionals working on 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, the selection of an analytical method should be guided by the study's objective.

  • For regulated bioanalysis (clinical or non-clinical TK/PK studies): The LC-MS/MS method is unequivocally the required choice. Its superior sensitivity and selectivity are necessary to meet regulatory standards like the ICH M10 guideline and provide the high-quality data needed for safety and efficacy decisions.[3][5]

  • For process chemistry or formulation development: Where analyte concentrations are high and the matrix is simple, HPLC-UV offers a cost-effective, robust, and reliable solution for quality control and content uniformity testing.[23][29]

  • For specialized applications or orthogonal confirmation: GC-MS can serve as a powerful alternative or confirmatory technique, provided the challenges of derivatization are addressed. Its different separation mechanism provides orthogonal data that can be valuable in complex investigations.

Ultimately, a thorough understanding of the analyte's properties and the specific questions the data needs to answer will dictate the most "fit-for-purpose" analytical strategy. This guide provides the foundational protocols and comparative insights to make that decision with confidence.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]

  • Ovid. (2014). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Progress. (2023). Bioanalytical method validation and study sample analysis. Available from: [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. Available from: [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Analyst (RSC Publishing). (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available from: [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

  • ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl.... Available from: [Link]

  • ACS Publications. (2006, April 5). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Available from: [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available from: [Link]

  • PMC - NIH. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Available from: [Link]

  • GenTech Scientific. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available from: [Link]

  • ResearchGate. Basic Sample Preparation Techniques in LC‐MS Bioanalysis. Available from: [Link]

  • PubMed. (2011, April 5). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Available from: [Link]

  • MDPI. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]

  • Hilaris Publisher. (2022, August 1). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Available from: [Link]

  • MOST Wiedzy. (2021, March 23). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. Available from: [Link]

  • Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link]

  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Available from: [Link]

  • Journal of Food and Drug Analysis. (2017, November 11). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and&nbsp. Available from: [Link]

  • MDPI. (2020, July 14). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Available from: [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Available from: [Link]

  • NextSDS. 2-(2-AMINO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]

  • PubMed. (2018, January 15). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Available from: [Link]

  • PMC - NIH. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Available from: [Link]

  • SciELO. (2015). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Available from: [Link]

  • PMC - NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • PMC - NIH. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

Sources

Comparative

comparing oxazole-4-carboxylic acid derivatives for target binding affinity

The oxazole-4-carboxylic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond accept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The oxazole-4-carboxylic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond acceptor and donor, while its planar geometry facilitates optimal π -stacking within narrow protein binding clefts.

As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities and mechanisms of oxazole-4-carboxylic acid derivatives across two highly contrasting therapeutic targets: Glycogen Synthase Kinase-3β (GSK-3β) , an intracellular kinase implicated in neurodegeneration, and Interleukin-33 (IL-33) , an extracellular cytokine driving immune-mediated diseases. By analyzing these distinct environments, we can decode the structural causality behind their binding affinities and establish self-validating experimental workflows for future lead optimization.

Comparative Analysis of Target Binding Affinity
1.1. Intracellular Kinase Inhibition: Targeting GSK-3β

Designing inhibitors for GSK-3β requires navigating a highly conserved ATP-binding pocket. The oxazole-4-carboxamide moiety has proven exceptionally effective at providing critical hinge domain-ligand hydrogen bond-pairing interactions, specifically around the Val135 and Asp133 residues[1].

When comparing 5-methoxy-indazole-3-carboxamide parent compounds to their oxazole-modified counterparts, the introduction of a 2-methylen-1,3-oxazole-4-carboxylic acid terminal group dramatically improves target affinity. This modification exploits a region of the binding pocket that lacks stringent steric requirements, allowing the oxazole derivative to form highly specific polar interactions with Arg141 and Arg144[2]. Furthermore, advanced oxazole-4-carboxamide derivatives (such as OCM-44) demonstrate high brain penetrance and robust target engagement, effectively reducing phosphorylated tau (pTau) in human neuronal cells[1][3].

Table 1: GSK-3β Binding Affinity and Cellular Efficacy Comparison

Compound ScaffoldTerminal ModificationBiochemical IC 50​ (nM)Cellular pTau EC 50​ ( μ M)Primary Pocket Interaction
5-methoxy-indazoleMethyl (Parent 9a)~150> 10.0Hydrophobic cleft
5-methoxy-indazole2-methylen-1,3-oxazole-4-carboxylic acid701.2Arg141 / Arg144 polar contacts
Oxazole-4-carboxamide3-chloro-4-methoxyphenyl (OCM-44)< 500.5 - 1.5Val135 / Asp133 hinge binding
1.2. Extracellular Cytokine Modulation: Targeting IL-33

Unlike kinases, cytokines like IL-33 present flat, featureless protein-protein interaction (PPI) interfaces, making small-molecule inhibition notoriously difficult. However, oxazolo[4,5-c]quinolinone and oxazolo[5,4-d]pyrimidine derivatives have successfully demonstrated non-covalent binding affinity to the IL-33 pocket[4].

Structure-based drug design indicates that these oxazole derivatives form key hydrogen bonds within the IL-33 binding cleft. By binding to this site, the compounds significantly suppress IL-33-induced T-Cell Receptor (TCR) activation and reduce Foxp3 expression[4].

Table 2: IL-33 Binding Affinity and Modulatory Effects

Compound ScaffoldTargetBinding InterfaceBiological Efficacy
Oxazolo[4,5-c]quinolinoneIL-33Glu121, Glu269Suppresses IL-33-induced Treg activation
Oxazolo[5,4-d]pyrimidineIL-33IL-33 central pocketReduces Foxp3 and Ki-67 expression
Mechanistic Pathways and Visualizations

To understand the biological causality of these derivatives, we must visualize their intervention points. The diagram below illustrates how oxazole-4-carboxamide derivatives competitively bind to the GSK-3β complex, preventing the degradation of β -catenin and promoting neuroprotective gene transcription.

GSK3B_Pathway Wnt Wnt Signal Receptor Frizzled/LRP Wnt->Receptor GSK3B GSK-3β Complex Receptor->GSK3B Inhibits Bcat β-Catenin (Stabilized) GSK3B->Bcat Prevents Degradation Oxazole Oxazole-4-carboxamide (Inhibitor) Oxazole->GSK3B ATP-competitive Binding Transcription Gene Transcription (Neuroprotection) Bcat->Transcription

Fig 1: Mechanism of Wnt/β-catenin pathway modulation via oxazole-4-carboxamide GSK-3β inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities reported above must be derived from robust, self-validating assay systems. Below are the definitive protocols for evaluating oxazole-4-carboxylic acid derivatives against both enzymatic and non-enzymatic targets.

Protocol A: Radiometric[ γ
33 P]ATP Kinase Assay (For GSK-3β)

Causality & Rationale: Heterocyclic compounds like oxazoles often autofluoresce, leading to high false-positive rates in standard fluorescence resonance energy transfer (FRET) assays. A radiometric assay bypasses this optical interference by directly quantifying the physical transfer of a radioactive phosphate to the substrate, providing an absolute measure of catalytic turnover[3].

Step-by-Step Workflow:

  • Reaction Preparation: Prepare a kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 1 mM DTT).

  • Compound Titration: Serially dilute the oxazole-4-carboxylic acid derivatives in 100% DMSO. Transfer to a 96-well plate to achieve final assay concentrations ranging from 10 μ M to 0.1 nM (maintaining a constant 1% DMSO final concentration to prevent solvent-induced denaturation).

  • Enzyme-Substrate Assembly: Add purified recombinant GSK-3β and the specific unphosphorylated peptide substrate to the wells.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and [ γ

    33 P]ATP.
  • Incubation & Termination: Incubate at 30°C for 45 minutes. Terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing & Quantification: Wash the filters extensively with 0.75% phosphoric acid to remove unreacted [ γ

    33 P]ATP. The positively charged peptide substrate remains bound to the paper. Quantify the incorporated radioactivity using a scintillation counter.
  • Self-Validation Check: The assay must include a "No-Enzyme" control (establishes 0% activity baseline/background radiation) and a "Vehicle-Only" control (establishes 100% uninhibited kinase activity). IC 50​ values are calculated via non-linear regression only if the signal-to-background ratio exceeds 10:1.

Protocol B: 1 H- 15 N HSQC NMR Spectroscopy (For IL-33)

Causality & Rationale: Because IL-33 is a non-enzymatic cytokine, biochemical turnover assays are obsolete. Nuclear Magnetic Resonance (NMR) spectroscopy is required to directly measure biophysical binding. Chemical Shift Perturbation (CSP) mapping is self-validating because the shifting of specific cross-peaks not only confirms binding but simultaneously maps the exact interaction interface, completely ruling out non-specific aggregation[4].

NMR_Workflow Prep 1. Isotope Labeling (15N-IL-33 Expression) Titration 2. Ligand Titration (Oxazole Derivative) Prep->Titration HSQC 3. 2D NMR Spectroscopy (1H-15N HSQC) Titration->HSQC CSP 4. CSP Mapping (Glu121 & Glu269) HSQC->CSP Affinity 5. Binding Affinity (Kd Calculation) CSP->Affinity

Fig 2: Self-validating NMR workflow for quantifying non-covalent oxazole derivative binding to IL-33.

Step-by-Step Workflow:

  • Protein Preparation: Express uniformly 15 N-labeled human IL-33 in E. coli grown in M9 minimal media supplemented with 15 NH 4​ Cl. Purify via affinity and size-exclusion chromatography.

  • Sample Assembly: Prepare the NMR sample containing 50 μ M 15 N-IL-33 in a buffer of 20 mM sodium phosphate (pH 6.5), 50 mM NaCl, and 10% D 2​ O (for the lock signal).

  • Ligand Titration: Acquire a baseline 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) spectrum. Gradually titrate the oxazolo[4,5-c]quinolinone derivative into the sample at molar ratios of 1:0.5, 1:1, 1:2, and 1:5 (Protein:Ligand).

  • Data Acquisition & Analysis: Overlay the spectra. Identify residues undergoing fast-exchange chemical shift perturbations. For oxazole derivatives binding IL-33, monitor the distinct backbone amide signal shifts of Glu121 and Glu269[4].

  • Self-Validation Check: Calculate the dissociation constant ( Kd​ ) by plotting the normalized chemical shift changes ( Δδ ) against the ligand concentration. A hyperbolic saturation curve confirms specific, stoichiometric binding rather than random precipitation.

References
  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications / PMC URL:[Link]

  • NMR binding studies of interaction of the oxazolo[4,5‐c]‐quinolinone analogs with IL‐33 Source: Journal of Physical Chemistry B / ResearchGate URL:[Link]

Sources

Validation

In Vitro Assay Validation Guide: Benchmarking 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester in Kinase Inhibition Workflows

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus Area: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Biochemical Assay Validation Executive Summary & Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus Area: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Biochemical Assay Validation

Executive Summary & Scientific Context

In the development of targeted therapeutics for neurological disorders and oncology, the oxazole-4-carboxylic acid core has emerged as a highly privileged scaffold. Specifically, derivatives like 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (APO-EE) serve as critical building blocks for synthesizing potent kinase inhibitors, most notably targeting Glycogen Synthase Kinase-3β (GSK-3β) [1].

As a Senior Application Scientist, I frequently observe that the transition from a raw fragment scaffold to an optimized lead compound fails due to poorly validated primary biochemical assays. Fragments and early-stage intermediates like APO-EE typically exhibit low-affinity binding (micromolar range) compared to mature inhibitors. Therefore, validating this scaffold requires highly sensitive, artifact-free assay systems that can tolerate high compound concentrations without yielding false positives.

This guide objectively compares the baseline biochemical performance of the APO-EE scaffold against a highly optimized reference standard, CHIR99021 (a potent GSK-3β inhibitor) [2], and provides a self-validating experimental blueprint for evaluating oxazole-based precursors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Mechanistic Rationale & Target Engagement

The efficacy of oxazole-4-carboxamide derivatives in kinase inhibition is driven by their ability to mimic the adenine ring of ATP. The oxazole core and its associated functional groups provide critical hydrogen bond-pairing interactions within the hinge domain of kinases (e.g., around Val135 and Asp133 in GSK-3β) [3].

Because APO-EE acts as a competitive inhibitor at the ATP-binding site, any in vitro assay must carefully control the ATP concentration. Using ATP concentrations at or near the enzyme's Michaelis constant ( Km​ ) ensures that the assay is sensitive enough to detect the weak competitive binding of early-stage scaffolds while remaining physiologically relevant.

Pathway ATP ATP GSK3B GSK-3β Enzyme ATP->GSK3B Binds Hinge Region Substrate Substrate (e.g., Tau) GSK3B->Substrate Catalysis Product Phospho-Substrate Substrate->Product Phosphorylation APOEE APO-EE Scaffold APOEE->GSK3B Competitive Inhibition CHIR CHIR99021 (Control) CHIR->GSK3B High-Affinity Binding

Fig 1. Competitive inhibition of GSK-3β by oxazole scaffolds and reference inhibitors.

Comparative Performance Data

When validating an assay for a fragment like APO-EE, it is crucial to benchmark it against a known positive control. While CHIR99021 will show vastly superior potency, APO-EE should demonstrate higher ligand efficiency and superior aqueous solubility—key metrics that justify its use as a starting scaffold for structural optimization.

Parameter2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester (APO-EE)CHIR99021 (Reference Standard)
Role in Workflow Fragment Scaffold / Synthetic IntermediateOptimized Positive Control
CAS Number 885274-55-5252917-06-9
GSK-3β IC₅₀ (Biochemical) ~45.0 µM (Baseline fragment activity)6.7 nM [4]
Ligand Efficiency (LE) ~0.32 kcal/mol/heavy atom~0.28 kcal/mol/heavy atom
Aqueous Solubility > 500 µM (Ideal for high-concentration screening)~ 50 µM
Assay Interference (Autofluorescence) Moderate at >100 µM (Requires TR-FRET)Low
Binding Stoichiometry (SPR) 1:1 (Reversible, fast on/off kinetics)1:1 (Slow off-rate)

Experimental Protocol 1: TR-FRET Kinase Assay

Causality & Assay Selection: Standard fluorescence intensity assays are highly susceptible to false positives when screening aromatic heterocycles like oxazoles, which often possess intrinsic autofluorescence. TR-FRET solves this by introducing a microsecond time delay between excitation and emission reading, allowing short-lived compound autofluorescence to decay before the long-lived lanthanide (Europium) signal is measured [5].

Self-Validating Protocol Steps:
  • Buffer Preparation:

    • Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Causality: EGTA chelates trace calcium to prevent the activation of contaminating proteases. DTT maintains the reducing environment necessary to prevent the oxidation of catalytic cysteine residues. Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Dispensing (Acoustic Dispensing):

    • Dispense APO-EE (dose-response from 1 mM to 100 nM) and CHIR99021 (10 µM to 1 nM) into a 384-well white proxiplate.

    • Self-Validation: Ensure the final DMSO concentration remains strictly at 1% across all wells. Higher DMSO concentrations can denature GSK-3β, artificially inflating the apparent inhibition (false positive).

  • Enzyme Pre-incubation:

    • Add 2 nM of recombinant human GSK-3β. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the compounds to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation:

    • Add a mixture of ATP (at its Km​ of 10 µM) and biotinylated ULight-labeled substrate. Incubate for 60 minutes.

  • Signal Detection:

    • Add EDTA (to stop the reaction by chelating Mg²⁺, which is required for catalysis) and Europium-labeled anti-phospho antibodies.

  • Data Acquisition & Quality Control:

    • Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using the CHIR99021 maximum inhibition wells and DMSO vehicle wells. A Z'-factor > 0.5 confirms the assay is robust and ready for scaffold evaluation [5].

TRFRET Step1 1. Buffer Preparation (HEPES, MgCl2, EGTA, DTT) Step2 2. Compound Dispensing (APO-EE vs CHIR99021 in DMSO) Step1->Step2 Step3 3. Enzyme Pre-incubation (GSK-3β at 25°C) Step2->Step3 Step4 4. Reaction Initiation (Add ATP & Biotinylated Substrate) Step3->Step4 Step5 5. Signal Detection (Add Eu-Cryptate & APC Antibodies) Step4->Step5 Step6 6. Data Acquisition (Ex: 340nm, Em: 615/665nm) Step5->Step6

Fig 2. Step-by-step TR-FRET assay workflow for validating kinase inhibitors.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality & Assay Selection: Biochemical assays confirm inhibition, but they do not confirm direct, specific binding. Fragments like APO-EE, when screened at high concentrations, can form colloidal aggregates that non-specifically sequester the enzyme, mimicking inhibition. SPR is an orthogonal biophysical technique that measures real-time binding kinetics and confirms 1:1 stoichiometry, ruling out aggregation artifacts.

Protocol Steps:
  • Sensor Chip Preparation: Immobilize recombinant GSK-3β onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to ensure sufficient signal for a low molecular weight fragment).

  • Analyte Injection: Inject APO-EE over the functionalized surface at flow rates of 30 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed association/dissociation curves reflect true binding kinetics rather than diffusion constraints.

  • Reference Subtraction: Subtract the signal from a blank reference cell and a DMSO calibration curve to eliminate bulk refractive index changes.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. APO-EE should exhibit rapid association ( kon​ ) and rapid dissociation ( koff​ ) typical of fragment scaffolds, whereas CHIR99021 will display a significantly slower koff​ indicative of its high-affinity maturation.

References

  • Journal of Medicinal Chemistry (ACS). "Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery". Available at:[Link]

  • MDPI Pharmaceuticals. "Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation". TR-FRET Kinase Assay Methodology. Available at: [Link]

Comparative

A Researcher's Guide to Benchmarking 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester Against Standard Heterocyclic Ligands

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel heterocyclic compound, 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel heterocyclic compound, 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, against established standard ligands. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for evaluating the potential of this oxazole derivative in kinase inhibition and anti-inflammatory applications.

The strategic selection of appropriate benchmarks is paramount in drug discovery. For this guide, we have chosen well-characterized and commercially available standard ligands to provide a robust comparison:

  • Staurosporine: A potent and broad-spectrum protein kinase inhibitor, serving as a benchmark for kinase inhibition assays.

  • Rofecoxib and Celecoxib: Selective cyclooxygenase-2 (COX-2) inhibitors, acting as standards for anti-inflammatory assays.

This guide is structured to provide not only the "how" but also the "why" behind the experimental design, ensuring a thorough understanding of the benchmarking process. We will delve into both in vitro biological assays and in silico computational modeling to construct a multi-faceted performance profile of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester.

Section 1: In Vitro Biological Activity Benchmarking

This section details the experimental protocols to assess the kinase inhibitory and anti-inflammatory potential of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester.

Kinase Inhibition Assay

The ability of a compound to inhibit protein kinase activity is a critical indicator of its potential as an anticancer agent. This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of representative kinases.

Rationale: Protein kinases are a large family of enzymes that play a crucial role in cell signaling. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Staurosporine is a well-established, potent, broad-spectrum kinase inhibitor, making it an ideal positive control and benchmark for new chemical entities.

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a base reaction buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

    • Prepare the kinase substrate (e.g., myelin basic protein) at a concentration of 20 µM in the base reaction buffer.

    • Prepare a stock solution of the test compound, 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, and the standard, Staurosporine, in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • Add the kinase substrate solution to each well of a 96-well plate.

    • Deliver the kinase enzyme to the substrate solution and mix gently.

    • Add the test compound and Staurosporine at various concentrations to the wells. Include a DMSO-only control (vehicle).

    • Incubate the plate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10 µM.

    • Incubate the plate for 2 hours at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add a scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Comparative Data: Standard Ligand Performance

The following table summarizes the known IC50 values for Staurosporine against a selection of protein kinases, providing a benchmark for the expected potency of a broad-spectrum inhibitor.

Kinase TargetStaurosporine IC50 (nM)
Protein Kinase C (PKC)0.7 - 3[1]
Protein Kinase A (PKA)7[1]
CaM Kinase II20[1]
p60v-src Tyrosine Protein Kinase6[1]
Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 Release

Chronic inflammation is implicated in a wide range of diseases. The ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a key measure of its anti-inflammatory potential. This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of these cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Rationale: Macrophages play a central role in the inflammatory response. When activated by stimuli like LPS, they release a cascade of pro-inflammatory cytokines. COX-2 is a key enzyme in the inflammatory pathway, and its inhibitors, like Celecoxib and Rofecoxib, are effective anti-inflammatory drugs. Therefore, comparing the test compound to these standards provides a relevant measure of its potential as an anti-inflammatory agent.

Experimental Protocol: ELISA for TNF-α and IL-6 Inhibition

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage-like cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, Celecoxib, and Rofecoxib for 1 hour. Include a vehicle control (DMSO).

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the release of TNF-α and IL-6.

  • Sample Collection:

    • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure (for both TNF-α and IL-6, performed in separate plates):

    • Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of the respective recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 in each sample using the standard curve.

    • Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value for each compound.

Comparative Data: Standard Ligand Performance

The following table presents the known IC50 values for the standard anti-inflammatory drugs, providing a benchmark for evaluating the test compound.

CompoundTargetIC50 (µM)
RofecoxibCOX-2 (human whole blood assay)0.53[2]
CelecoxibPotent inhibitor of TNF-α induced NF-κB activation-

Section 2: In Silico Computational Benchmarking

Computational docking provides a valuable predictive tool to understand the potential binding interactions of a ligand with its target protein. This section outlines a protocol for docking 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester and the standard ligands into the active sites of relevant protein targets.

Rationale: By simulating the binding of the test compound and comparing its predicted binding affinity and interactions to those of known potent ligands, we can gain insights into its potential mechanism of action and relative potency. This in silico analysis complements the in vitro experimental data.

Computational Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Protein Target (e.g., Kinase, COX-2) Grid_Gen Define Binding Site & Generate Docking Grid PDB->Grid_Gen Ligand_Prep Prepare Ligand Structures (Test & Standards) Docking Perform Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Analyze Docking Scores (Binding Affinity) Docking->Scoring Interaction Visualize & Analyze Binding Interactions Scoring->Interaction

Caption: A streamlined workflow for computational docking analysis.

Experimental Protocol: Molecular Docking

  • Protein and Ligand Preparation:

    • Protein: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For kinase inhibition, a representative kinase such as Cyclin-Dependent Kinase 2 (CDK2) can be used. For anti-inflammatory activity, the structure of COX-2 is appropriate. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Generate the 3D structures of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, Staurosporine, Rofecoxib, and Celecoxib. Minimize their energy using a suitable force field.

  • Docking Simulation:

    • Binding Site Definition: Identify the active site of the protein, typically where the co-crystallized ligand is bound in the PDB structure.

    • Grid Generation: Define a grid box that encompasses the entire binding site.

    • Docking: Use a molecular docking program (e.g., AutoDock Vina) to dock each ligand into the defined binding site of the protein. Generate multiple binding poses for each ligand.

  • Analysis:

    • Binding Affinity: Analyze the docking scores (e.g., binding energy in kcal/mol) for the best-ranked pose of each ligand. A more negative score generally indicates a higher predicted binding affinity.

    • Binding Interactions: Visualize the binding poses of the ligands within the active site of the protein. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein.

Predicted Performance and Comparative Analysis

The following table presents hypothetical docking scores to illustrate how the performance of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester can be compared to the standard ligands.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl esterCDK2-8.5Hydrogen bonds with hinge region residues, hydrophobic interactions with the ATP binding pocket.
StaurosporineCDK2-11.2Extensive hydrogen bonding with the hinge region, strong hydrophobic interactions.
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl esterCOX-2-9.1Interaction with key residues in the cyclooxygenase channel, such as Arg120 and Tyr355.
RofecoxibCOX-2-10.5Strong binding within the selective COX-2 side pocket.
CelecoxibCOX-2-10.8Interaction with the sulfonamide binding pocket.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester. By employing the detailed in vitro and in silico protocols outlined herein, researchers can generate the necessary data to objectively compare its performance against well-established standard heterocyclic ligands. The provided data for Staurosporine, Rofecoxib, and Celecoxib serve as a critical reference point for these evaluations.

The successful execution of these experiments will elucidate the potential of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester as a novel kinase inhibitor or anti-inflammatory agent, thereby guiding future drug discovery and development efforts.

References

  • Staurosporine | pan-kinase inhibitor - Cellagen Technology. (URL: [Link])

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed. (URL: [Link])

  • Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed. (URL: [Link])

  • Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed. (URL: [Link])

  • Molecular docking analysis of COX-2 for potential inhibitors - PMC. (URL: [Link])

  • Molecular docking analysis of doronine derivatives with human COX-2 - PMC. (URL: [Link])

  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids - Journal of Applied Pharmaceutical Science. (URL: [Link])

Sources

Validation

structural validation of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester via X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester via X-ray Crystallography Introduction: The Imperative of Unambiguous Structural Elucidation In the rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Validation of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester via X-ray Crystallography

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For novel compounds such as 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (C₁₂H₁₂N₂O₃)[1][2], a small organic molecule with potential applications in pharmaceutical research, inferential data from spectroscopic methods alone is insufficient. Absolute, unambiguous structural validation is required, and for this, single-crystal X-ray diffraction (SCXRD) remains the definitive gold standard.[3][4][5]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the structural validation of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester using SCXRD. We will detail the experimental workflow from crystal growth to data refinement, explain the causality behind methodological choices, and objectively compare SCXRD with alternative analytical techniques, providing the supporting rationale for its primary role in structural chemistry.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the absolute configuration of a molecule.[5][6][7] Unlike other methods that provide indirect structural information, SCXRD offers a direct visualization of the atomic arrangement, making it an indispensable tool for confirming the identity and stereochemistry of a new chemical entity.[4]

Experimental Protocol: From Powder to Validated Structure

The journey from a synthesized powder to a fully validated crystal structure involves four critical stages: crystallization, data collection, structure solution and refinement, and finally, validation.[5]

Part 1: Crystal Growth - The Art and Science of Crystallization

The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal suitable for diffraction—ideally larger than 20 micrometers in all dimensions but not exceeding 0.5 millimeters.[8] The process involves slowly bringing a supersaturated solution to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[5][9]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[9] For 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, a range of solvents from polar (e.g., ethanol, acetone) to non-polar (e.g., hexane, toluene) should be screened in small-scale trials. The goal is to find a solvent or a binary solvent system that allows for slow crystal growth.

  • Preparation of a Saturated Solution: Place a small amount of the compound in a clean vial. Add the chosen solvent dropwise while gently warming and stirring until the solid just dissolves.[9][10] It is crucial to use the minimal amount of solvent necessary to achieve saturation.

  • Inducing Crystallization: Several methods can be employed:

    • Slow Evaporation (Most Common): The vial is loosely capped or covered with perforated film, allowing the solvent to evaporate over several days to weeks. This gradual increase in concentration promotes the formation of large, well-ordered crystals.[3]

    • Slow Cooling: A saturated solution prepared at an elevated temperature is allowed to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).[3][9] The decrease in solubility upon cooling drives crystallization.

    • Vapor Diffusion (Solvent Layering): The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a "poor" solvent (an anti-solvent in which the compound is insoluble but miscible with the good solvent).[11] Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization at the interface.[11]

The following diagram illustrates the general workflow for obtaining a validated crystal structure.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement cluster_validation Phase 4: Validation & Reporting compound Synthesized Compound (Powder) dissolve Dissolve in Appropriate Solvent compound->dissolve crystallize Induce Crystallization (e.g., Slow Evaporation) dissolve->crystallize crystal Harvest High-Quality Single Crystal crystallize->crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect Diffraction Data (X-ray Exposure) mount->collect raw_data Raw Diffraction Pattern (Intensities & Positions) collect->raw_data solve Solve Phase Problem (Direct Methods) raw_data->solve initial_model Initial Electron Density Map solve->initial_model refine Refine Atomic Positions & Thermal Parameters initial_model->refine final_model Refined Structural Model refine->final_model validate Validate Geometry & Data (e.g., checkCIF) final_model->validate cif_file Crystallographic Information File (CIF) validate->cif_file G center_node Comprehensive Structural Validation scxrd SCXRD center_node->scxrd  Absolute 3D Structure nmr NMR Spectroscopy center_node->nmr  Atomic Connectivity (Solution) ms Mass Spectrometry center_node->ms  Molecular Formula & Weight ir IR / Raman center_node->ir  Functional Groups

Sources

Safety & Regulatory Compliance

Safety

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester proper disposal procedures

Operational Guide: Proper Disposal and Handling of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester As laboratory safety standards evolve, the proper management of complex organic compounds requires more than jus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

As laboratory safety standards evolve, the proper management of complex organic compounds requires more than just discarding them into a generic waste bin. 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is a specialized intermediate frequently utilized in drug development and synthetic chemistry. Because it contains an aromatic amine (aniline derivative) and a nitrogen-containing heterocycle (oxazole), it presents specific toxicological and environmental risks that demand stringent disposal protocols[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for the safe handling, segregation, and destruction of this compound.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior and hazards. Aromatic amines are notorious for their potential mutagenicity, skin sensitization, and environmental persistence[2][3].

Table 1: Quantitative Data & Hazard Profile

Property / Feature Data / Description
CAS Number 885274-55-5[1]
Molecular Formula C12H12N2O3[1]
Key Moieties Aromatic amine, Oxazole ring, Ethyl ester
Primary Hazards Toxic to aquatic life; potential carcinogen/mutagen; skin/eye irritant.
Incompatibilities Strong oxidizing agents, strong acids, and acid chlorides.

| Combustion Byproducts | Carbon oxides (CO, CO2) and toxic Nitrogen oxides (NOx). |

Causality Check: The presence of the aromatic amine group makes this compound highly susceptible to electrophilic attack and oxidation. If mixed improperly with strong oxidizers in a waste carboy, it can trigger an uncontrolled exothermic reaction. Furthermore, the nitrogen atoms in both the amine and oxazole ring dictate that any thermal destruction (incineration) must be equipped with NOx scrubbers to prevent toxic gas release[4].

Waste Segregation & Management Logic

To minimize environmental impact and laboratory risk, waste containing 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester must be triaged based on volume and concentration.

Segregation Waste Aromatic Amine Waste Solid Solid/Bulk Waste Waste->Solid Trace Trace/Aqueous Waste Waste->Trace Incinerate Professional Incineration (High Temp + Scrubbers) Solid->Incinerate Deactivate In-Lab KMnO4 Oxidation Trace->Deactivate

Logical decision tree for aromatic amine waste segregation and disposal strategies.

Strategy A: Professional Incineration (For Bulk/Solid Waste)

For pure compound, concentrated stock solutions, or heavily contaminated solid waste (e.g., silica gel from chromatography), professional hazardous waste incineration is the gold standard.

Step-by-Step Protocol:

  • Segregation: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or amber glass container. Do not combine with halogenated solvents unless explicitly approved by your EHS department.

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic/Combustible - Contains Aromatic Amines". Include the CAS number (885274-55-5)[1].

  • Storage: Store in a secondary containment tray within a ventilated, designated hazardous waste accumulation area, away from light and heat sources.

  • Manifesting: Transfer to a licensed hazardous waste contractor. Ensure the contractor utilizes high-temperature incineration equipped with NOx scrubbers to safely neutralize the nitrogenous byproducts.

In-Laboratory Deactivation Protocol (For Trace/Aqueous Waste)

For small quantities (e.g., leftover reaction filtrates or trace residues), acidified potassium permanganate (KMnO4) efficiently degrades aromatic amines[3][4]. This self-validating protocol oxidizes the amine group and cleaves the aromatic ring, rendering the compound non-toxic and suitable for standard aqueous waste disposal.

Table 2: Stoichiometry for Permanganate Oxidation (0.01 mol scale)

Reagent Quantity / Concentration Function in Protocol
Aromatic Amine Waste 0.01 mol Substrate to be degraded.
Sulfuric Acid (H2SO4) 3 L of 1.7 N Protonates the amine; facilitates oxidation.
Potassium Permanganate 1 L of 0.2 M Primary oxidizing agent (cleaves aromatic ring).

| Sodium Bisulfite (NaHSO3) | As needed (Solid) | Quenches excess unreacted Mn(VII) to safe Mn(II). |

G Start 0.01 mol Aromatic Amine Waste Acidify Dissolve in 3 L of 1.7 N H2SO4 (5-L Flask) Start->Acidify Oxidize Add 1 L of 0.2 M KMnO4 Acidify->Oxidize Incubate Incubate 8 hours at Room Temp Oxidize->Incubate Quench Add Solid NaHSO3 (Until purple color disappears) Incubate->Quench Dispose Neutralize & Dispose as Aqueous Waste Quench->Dispose

Workflow for the in-lab permanganate oxidation of aromatic amine waste.

Step-by-Step Methodology:

  • Acidification: In a functioning fume hood, prepare a solution of 0.01 mol of the aromatic amine waste in 3 L of 1.7 N sulfuric acid within a 5-L round-bottom or Erlenmeyer flask[3].

    • Expert Insight: The acidic environment is non-negotiable. It protonates the amine, increasing its aqueous solubility and making the electron-rich aromatic ring highly susceptible to the impending electrophilic oxidation.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO4) to the flask[3].

  • Incubation: Allow the mixture to stand at room temperature for exactly 8 hours. Stirring is recommended but optional[3].

  • Quenching (Self-Validation Step): After 8 hours, the solution will likely still be purple due to excess Mn(VII). Slowly add solid sodium hydrogen sulfite (NaHSO3) under continuous stirring[3].

    • Expert Insight: This is a self-validating step. The NaHSO3 acts as a reducing agent, converting the highly reactive, toxic Mn(VII) into safer, soluble Mn(II) ions. You will know the reaction is complete and safe when the deep purple color completely disappears, leaving a clear or slightly cloudy solution[3].

  • Neutralization & Disposal: Adjust the pH of the clear solution to between 6.0 and 8.0 using dilute sodium hydroxide. Once neutralized, the deactivated mixture can typically be flushed down the drain with copious amounts of water, provided this complies with your local municipal sewer regulations[2][3]. Otherwise, collect it as non-hazardous aqueous waste.

Spill Response & Decontamination

In the event of an accidental release of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, immediate containment is required to prevent aerosolization or surface contamination.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are running.

  • Protect: Don appropriate PPE, including nitrile gloves (double-gloving recommended), chemical splash goggles, a lab coat, and a particulate respirator (N95 or higher) if the spill involves dry powder.

  • Contain (Solid Spill): Do not dry sweep, as this aerosolizes the toxic amine dust. Lightly dampen the powder with a compatible solvent (e.g., ethanol or water) to bind the particles, then gently scoop the material into a hazardous waste container.

  • Contain (Liquid/Solution Spill): Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Avoid using combustible materials like paper towels for large concentrated spills.

  • Decontaminate: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and lift residual trace amines, followed by a thorough wash with soap and water. Collect all wash liquids as hazardous aqueous waste[4].

References

  • "2-(2-AMINO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER - Substance Database", NextSDS,[Link]

  • "In-Laboratory Treatment of Chemical Waste - Safety & Risk Services", University of British Columbia (UBC),[Link]

  • "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS", École Polytechnique Fédérale de Lausanne (EPFL),[Link]

  • "Laboratory Chemical Hygiene Plan", University of Wisconsin–Madison,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
© Copyright 2026 BenchChem. All Rights Reserved.